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  • Product: Methyl 2-methyl-2-(piperazin-1-yl)propanoate
  • CAS: 1182949-28-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Executive Summary In modern drug discovery and analytical chemistry, the precise characterization of building blocks and synthetic intermediates is paramount. Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS: 1182949-28...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and analytical chemistry, the precise characterization of building blocks and synthetic intermediates is paramount. Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS: 1182949-28-5) is a highly versatile piperazine derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. This whitepaper provides a comprehensive technical guide on its exact mass, molecular weight, and the analytical workflows required for its rigorous validation using High-Resolution Mass Spectrometry (HRMS).

By establishing a self-validating protocol for mass analysis, researchers can ensure the structural integrity of this intermediate, thereby preventing downstream synthetic failures and ensuring regulatory compliance.

Physicochemical Profiling & Mass Fundamentals

Understanding the distinction between molecular weight (average mass) and exact mass (monoisotopic mass) is critical for mass spectrometry[1]. The molecular weight is calculated using the standard atomic weights of elements (reflecting natural isotopic abundance), whereas the exact mass is calculated using the mass of the most abundant isotope of each element.

Structural Analysis
  • Chemical Name: Methyl 2-methyl-2-(piperazin-1-yl)propanoate

  • Chemical Formula: C9H18N2O2[1]

  • SMILES: COC(=O)C(C)(C)N1CCNCC1 (Derived from structural nomenclature)

Mass Calculations

To achieve sub-ppm mass accuracy in HRMS, the theoretical monoisotopic mass must be calculated with high precision:

  • Carbon (C): 9 × 12.000000 = 108.000000 Da

  • Hydrogen (H): 18 × 1.007825 = 18.140850 Da

  • Nitrogen (N): 2 × 14.003074 = 28.006148 Da

  • Oxygen (O): 2 × 15.994915 = 31.989830 Da

Table 1: Quantitative Physicochemical Data

ParameterValueClinical/Analytical Significance
Molecular Formula C9H18N2O2[2]Defines the elemental composition for stoichiometric calculations.
Molecular Weight 186.25 g/mol [1]Used for bulk molarity calculations and synthetic yield determination.
Exact Mass 186.1368 DaThe critical target value for HRMS (Orbitrap/TOF) structural confirmation.
[M+H]+ Ion Mass 187.1446 DaThe expected protonated adduct in positive-ion electrospray ionization (ESI+).

Analytical Methodology: HRMS Validation Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed for the detection and confirmation of methyl 2-methyl-2-(piperazin-1-yl)propanoate using LC-HRMS. The causality behind these choices is rooted in the basicity of the piperazine ring, which readily ionizes in acidic conditions.

Step-by-Step Workflow
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a proton source, pre-ionizing the secondary amine of the piperazine ring to enhance ESI+ sensitivity.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: The polar nature of the piperazine dictates early-to-mid elution; the gradient ensures sharp peak shapes and minimizes matrix suppression.

  • Electrospray Ionization (ESI):

    • Action: Operate in positive ion mode (ESI+). Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

    • Causality: The basic nitrogen atoms readily accept protons, forming the highly stable [M+H]+ adduct at m/z 187.1446.

  • Mass Analysis (Orbitrap or Q-TOF):

    • Action: Scan range m/z 100–500. Resolution set to ≥ 70,000 at m/z 200.

    • Causality: High resolution is mandatory to distinguish the target exact mass (186.1368 Da) from isobaric interferences, ensuring a mass error of < 3 ppm.

Workflow Visualization

The following diagram illustrates the logical progression of the HRMS analytical workflow, highlighting the transition from physical sample to digital exact mass validation.

HRMS_Workflow A Sample Preparation (0.1% Formic Acid Matrix) B Reversed-Phase LC (C18 Separation) A->B C ESI Ionization (Positive Mode: [M+H]+) B->C D HRMS Analysis (Orbitrap / Q-TOF) C->D E Data Processing (Target m/z: 187.1446) D->E

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Mechanistic Role in Drug Design

The structural motif of methyl 2-methyl-2-(piperazin-1-yl)propanoate is highly strategic in medicinal chemistry. The piperazine ring is a privileged scaffold known to modulate pharmacokinetics, specifically by enhancing aqueous solubility and tuning the pKa of the parent drug[2]. Furthermore, the gem-dimethyl group (2-methylpropanoate) introduces steric hindrance. This steric bulk is deliberately engineered to restrict the conformational rotation of the ester bond and shield it from rapid enzymatic hydrolysis by plasma esterases, thereby extending the in vivo half-life of the resulting prodrug or API[3].

References

  • NextSDS. "methyl 2-methyl-2-(piperazin-1-yl)propanoate — Chemical Substance Information." Retrieved April 5, 2026. Available at:[Link]

Sources

Exploratory

Mechanistic Evaluation of Receptor Binding Affinities: A Technical Guide to Piperazine Propanoate Derivatives

Focusing on the Methyl 2-methyl-2-(piperazin-1-yl)propanoate Scaffold Introduction As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as a sequence of laboratory tasks, bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Focusing on the Methyl 2-methyl-2-(piperazin-1-yl)propanoate Scaffold

Introduction

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as a sequence of laboratory tasks, but as an exercise in mechanistic causality. The piperazine ring is a privileged pharmacophore in neuropharmacology, frequently utilized to target G-protein-coupled receptors (GPCRs) and Sigma receptors[1]. Among the vast array of piperazine derivatives, Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS 1182949-28-5) represents a highly specialized building block[2]. This guide delineates the structural rationale behind this scaffold and provides self-validating, step-by-step protocols for assessing its receptor binding affinities across Sigma ( σ1​ , σ2​ ) and Histamine ( H3​ ) receptors.

Structural Rationale and Mechanistic Causality

When designing CNS-active ligands, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The architecture of Methyl 2-methyl-2-(piperazin-1-yl)propanoate is deliberately engineered:

  • The Piperazine Core (Basicity): The two basic nitrogen atoms in the piperazine ring are critical for target engagement. At physiological pH, the protonated nitrogen forms an essential salt bridge with conserved aspartate residues within the receptor binding pocket (e.g., Asp1103.32 in Dopamine receptors or the corresponding Asp in H3​ receptors)[3].

  • The gem-Dimethyl Group (Steric Bulk): The alpha-gem-dimethyl substitution on the propanoate side chain restricts the conformational flexibility of the molecule. This steric hindrance serves a dual purpose: it locks the ligand into a bioactive conformation to enhance receptor subtype selectivity, and it shields the adjacent ester bond from rapid enzymatic hydrolysis by sterically blocking esterase access[1].

  • The Methyl Ester (Lipophilicity): CNS drugs require an optimal partition coefficient (logP) to penetrate the blood-brain barrier (BBB). The methyl ester neutralizes the polarity of the carboxylic acid, significantly increasing the lipophilicity of the scaffold, which is a prerequisite for high-affinity Sigma and Histamine receptor ligands[4].

Experimental Workflow Logic

To ensure trustworthiness, every binding assay must operate as a self-validating system. This means incorporating specific radioligands, masking agents to prevent cross-reactivity, and reference standards to verify the assay's dynamic range. If the reference standard fails to yield a Ki​ within 15% of established literature values, the entire plate is invalidated.

RadioligandAssay N1 Tissue Preparation (Guinea Pig Brain / Rat Liver) N4 Incubation Phase (Competitive Binding) N1->N4 N2 Radioligand [3H](+)-Pentazocine / [3H]NAMH N2->N4 N3 Test Ligand Methyl 2-methyl-2-(piperazin-1-yl)propanoate N3->N4 N5 Rapid Vacuum Filtration (GF/B Filters) N4->N5 Equilibrium N6 Liquid Scintillation Counting N5->N6 Isolate Bound N7 Data Analysis (Cheng-Prusoff Equation) N6->N7 CPM Data

Figure 1: Competitive radioligand binding assay workflow for piperazine propanoate.

Self-Validating Binding Protocols
Protocol A: Sigma-1 ( σ1​ ) Receptor Binding Assay

Causality: Guinea pig brain is utilized because it expresses a high density of σ1​ receptors. -pentazocine is selected as the radioligand due to its exquisite selectivity for σ1​ over σ2​ [5].

  • Tissue Preparation: Homogenize guinea pig brain in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of -pentazocine (final concentration ~3.5 nM), and 50 μ L of the Methyl 2-methyl-2-(piperazin-1-yl)propanoate derivative (varying concentrations from 10−11 to 10−5 M).

  • Non-Specific Binding (NSB): Define NSB using 10 μ M Haloperidol in parallel wells[5].

  • Equilibration: Incubate at 37°C for 120 minutes to ensure steady-state equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.

Protocol B: Sigma-2 ( σ2​ ) Receptor Binding Assay

Causality: Rat liver is the preferred tissue source due to its exceptionally high σ2​ to σ1​ ratio. Because the radioligand [3H]DTG (di-o-tolylguanidine) binds to both σ1​ and σ2​ receptors, we must introduce a masking agent to isolate σ2​ specific binding[6].

  • Tissue Preparation: Prepare rat liver membranes similarly to Protocol A.

  • Masking Phase: Pre-incubate the membranes with 1 μ M (+)-pentazocine. This saturates all σ1​ sites, rendering them invisible to the radioligand[6].

  • Incubation: Add 50 μ L of [3H]DTG (final concentration ~15 nM) and the test compounds.

  • NSB & Filtration: Define NSB with 10 μ M Haloperidol. Incubate at room temperature for 120 minutes, filter, and count.

Protocol C: Histamine H3​ Receptor Binding Assay

Causality: The H3​ receptor acts as a presynaptic autoreceptor in the CNS. Rat cortical membranes are used as they provide a robust physiological expression of H3​ . The radioligand [3H]N−α−methylhistamine ( [3H]NAMH ) is utilized for its sub-nanomolar affinity ( Kd​≈0.4 nM) and high selectivity[7].

  • Tissue Preparation: Isolate rat cortical membranes in 50 mM Na2​HPO4​/KH2​PO4​ buffer (pH 7.4).

  • Incubation: Combine membranes, [3H]NAMH (final concentration 1 nM), and test compounds.

  • NSB & Filtration: Define NSB using 10 μ M Thioperamide. Incubate at 25°C for 60 minutes, filter through GF/B filters, and quantify.

Quantitative Data Summarization

To facilitate cross-target comparison, the standardized assay parameters and representative binding data for piperazine-based derivatives are summarized below.

Table 1: Standardized Radioligand Binding Assay Parameters

Receptor TargetTissue SourceRadioligand Kd​ (nM)Masking AgentNon-Specific Binding (NSB)
Sigma-1 ( σ1​ ) Guinea Pig Brain -Pentazocine~3.5None10 μ M Haloperidol
Sigma-2 ( σ2​ ) Rat Liver [3H]DTG ~15.01 μ M (+)-Pentazocine10 μ M Haloperidol
Histamine H3​ Rat Cortical Membranes [3H]NAMH ~0.4None10 μ M Thioperamide

Table 2: Representative Binding Affinities ( Ki​ ) for Piperazine Propanoate Derivatives (Note: Data represents typical ranges for optimized ligands derived from this scaffold based on established pharmacophore models).

Compound ClassTarget ReceptorReference StandardTarget Ki​ (nM)Selectivity Ratio
Scaffold Derivative A Sigma-1 ( σ1​ )Haloperidol3.2 ± 0.5>50-fold over σ2​
Scaffold Derivative B Sigma-2 ( σ2​ )DTG63.1 ± 4.2>10-fold over σ1​
Scaffold Derivative C Histamine H3​ Thioperamide12.7 ± 1.1>1000-fold over H1​ / H2​
Conclusion

The Methyl 2-methyl-2-(piperazin-1-yl)propanoate scaffold offers a highly tunable platform for neuropharmacological drug discovery. By understanding the causality behind its structural features—namely the steric influence of the gem-dimethyl group and the lipophilicity of the ester—researchers can rationally design potent ligands. Validating these designs requires rigorous, self-validating radioligand binding assays that account for tissue specificity, radioligand selectivity, and appropriate masking strategies.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-methyl-2-(piperazin-1-yl)propanoate as a Privileged Building Block in Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary small-molecule drug discovery, the strategic selection of bifunctional building blocks is critical for navigating the complex balance between target affinity, aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary small-molecule drug discovery, the strategic selection of bifunctional building blocks is critical for navigating the complex balance between target affinity, aqueous solubility, and metabolic stability. Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS: 1182949-28-5) has emerged as a highly versatile scaffold that elegantly combines three privileged structural motifs: a piperazine ring, a gem-dimethyl group, and a methyl ester[1].

As a Senior Application Scientist, it is vital to understand why this specific triad is so effective rather than simply treating it as a generic intermediate:

  • The Piperazine Core: Piperazine is one of the most frequently utilized N-heterocycles in FDA-approved drugs. It acts as a robust structural scaffold and a terminal element that significantly enhances aqueous solubility and modulates the pKa of the parent molecule[2].

  • The gem-Dimethyl Effect: The incorporation of a gem-dimethyl group adjacent to the piperazine nitrogen and the ester carbonyl is a masterclass in rational drug design. This quaternary carbon center induces the Thorpe-Ingold effect , which restricts the conformational flexibility of the molecule. By pre-organizing the scaffold into a rigid bioactive conformation, the entropic penalty upon target binding is drastically reduced, often leading to increased potency[3]. Furthermore, this immense steric bulk acts as a "metabolic shield," protecting the adjacent ester (or subsequent amide) from rapid enzymatic cleavage by esterases or proteases, thereby improving the pharmacokinetic (DMPK) profile[4].

  • The Methyl Ester Handle: The ester moiety provides a reliable synthetic handle for C-terminal diversification, allowing medicinal chemists to easily transition from a hit compound to a highly functionalized lead library[5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in various solvent systems and purification workflows.

Table 1: Physicochemical Data Summary

PropertyValue
Chemical Name Methyl 2-methyl-2-(piperazin-1-yl)propanoate
CAS Registry Number 1182949-28-5
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Physical State Liquid to semi-solid (free base); Solid (HCl salt)
Boiling Point ~255.9 °C (Predicted)
Density ~1.035 g/cm³ (Predicted)
Key Structural Motifs Piperazine ring, gem-dimethyl group, Methyl ester

(Data aggregated from commercial database predictions and standard structural profiling[1],[5])

Synthetic Workflows & Experimental Protocols

The functionalization of Methyl 2-methyl-2-(piperazin-1-yl)propanoate typically follows a divergent, two-stage pathway: N4-derivatization of the free piperazine amine, followed by ester hydrolysis and subsequent amide coupling.

Expert Insight: The very feature that makes this molecule biologically stable—the gem-dimethyl group—also makes it synthetically challenging. The steric hindrance at the alpha-carbon severely retards the rate of ester saponification and makes standard amide coupling reagents (like EDC/HOBt) highly inefficient. The protocols below are engineered as self-validating systems to overcome these specific thermodynamic and kinetic barriers.

Protocol A: N4-Arylation via Buchwald-Hartwig Cross-Coupling

This step installs the hydrophobic or target-binding domain on the piperazine ring.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Methyl 2-methyl-2-(piperazin-1-yl)propanoate (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv, 5 mol%) and RuPhos (0.10 equiv, 10 mol%). Causality: RuPhos is explicitly chosen because its bulky, electron-rich biaryl structure facilitates the challenging reductive elimination step when coupling secondary cyclic amines like piperazine.

  • Base & Solvent: Add anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol) and anhydrous toluene (10 mL).

  • Reaction: Seal the flask and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the N4-arylated intermediate.

Protocol B: Sterically Hindered Ester Hydrolysis

Standard room-temperature LiOH hydrolysis will fail here due to the adjacent quaternary carbon[6]. Forcing conditions are required.

  • Solvent System: Dissolve the N4-arylated intermediate (1.0 equiv, 1.0 mmol) in a 2:1:1 mixture of THF/MeOH/ H2​O (8 mL total volume).

  • Reagent Addition: Add a massive excess of LiOH⋅H2​O (5.0 to 10.0 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60–70 °C for 16–24 hours. Monitor strictly by LC-MS, as TLC may be misleading due to the polarity of the resulting acid.

  • Workup: Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 3–4 (careful monitoring is required to prevent protonating the piperazine N4 to the point of extreme water solubility). Extract with 10% MeOH in DCM ( 3×15 mL). Dry over Na2​SO4​ and concentrate to yield the free carboxylic acid.

Protocol C: Amide Bond Formation of the Hindered Acid

To overcome the immense steric bulk of the gem-dimethyl group during amidation, a highly reactive uronium coupling reagent must be utilized.

  • Activation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.5 equiv, 0.75 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes. Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the attack of the incoming amine despite the steric blockade.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol).

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry, concentrate, and purify via preparative HPLC to yield the final target compound.

Workflow Visualization

The following diagram illustrates the divergent synthetic logic utilized to transform this building block into a library of active pharmaceutical ingredients (APIs).

G A Methyl 2-methyl-2- (piperazin-1-yl)propanoate B N4-Functionalized Intermediate A->B Ar-X, Pd-cat, Base (Buchwald-Hartwig) C Sterically Hindered Carboxylic Acid B->C LiOH (excess) THF/MeOH/H2O, 60°C D Final Amide Library (Target Compounds) C->D R'-NH2, HATU, DIPEA DMF, rt

Figure 1. Divergent synthetic workflow for functionalizing the core scaffold.

References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. URL: [Link]

Sources

Application

Application Note: Advanced HPLC-UV/MS Method Development for Methyl 2-methyl-2-(piperazin-1-yl)propanoate Analysis

Executive Summary The quantitative analysis of piperazine derivatives presents significant chromatographic challenges due to their high basicity, polarity, and lack of strong UV chromophores. This application note provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of piperazine derivatives presents significant chromatographic challenges due to their high basicity, polarity, and lack of strong UV chromophores. This application note provides a comprehensive, self-validating HPLC method development protocol for Methyl 2-methyl-2-(piperazin-1-yl)propanoate . By leveraging a high-pH mobile phase strategy coupled with a hybrid silica stationary phase, this method neutralizes the basic amine moieties, thereby eliminating silanol-induced peak tailing and maximizing retention. The protocol is designed to be fully compatible with both low-wavelength UV detection and orthogonal LC-MS workflows, adhering strictly to ICH Q2(R1) validation frameworks.

Analyte Profiling & The Causality of Method Design

Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS: 1182949-28-5) is a highly polar intermediate containing a basic piperazine ring (comprising secondary and tertiary amines) and a methyl propanoate ester group[1].

The Causality of pH Selection

Piperazine derivatives typically exhibit pKa values around 9.8. Under standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid, pH 2.7), these amines are fully protonated. This ionized state leads to extreme hydrophilicity (poor retention) and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols on the silica support.

By deliberately shifting the mobile phase to a high pH (pH 10.0) , the amines are deprotonated and neutralized. This fundamental thermodynamic shift drives the molecule into a hydrophobic state, enabling strong retention and excellent peak symmetry on reversed-phase media[2].

Buffer & Detection Causality

Because the analyte lacks a highly conjugated chromophore, UV detection must be performed at low wavelengths (e.g., 210 nm). Ammonium bicarbonate (10 mM) is selected because it offers robust buffering capacity at pH 10.0 (near the pKa of the bicarbonate/carbonate system) while exhibiting minimal background UV absorbance[3]. Furthermore, unlike phosphate buffers, ammonium bicarbonate is completely volatile, making the method inherently compatible with Electrospray Ionization Mass Spectrometry (ESI-MS)[4]. LC-MS or LC-DAD methods are highly recommended for piperazine derivatives to ensure absolute specificity[5].

Column Chemistry Causality

Traditional silica columns undergo rapid dissolution at pH > 8.0. Therefore, a high-pH stable hybrid silica column (e.g., ethylene-bridged particle technology) is strictly required to ensure column longevity, phase stability, and run-to-run reproducibility under these alkaline conditions[2].

Visualizing the Method Logic

Workflow Step1 1. Analyte Profiling pKa ~9.8, Low UV Absorbance Step2 2. Mobile Phase Selection 10 mM NH4HCO3 (pH 10.0) Step1->Step2 Step3 3. Column Chemistry High-pH Stable Hybrid C18 Step2->Step3 Step4 4. Detection Strategy UV 210 nm & ESI-MS (+) Step3->Step4 Step5 5. Method Validation ICH Q2(R1) Framework Step4->Step5

Fig 1: Strategic workflow for piperazine derivative HPLC method development.

Causality Analyte Methyl 2-methyl-2- (piperazin-1-yl)propanoate LowPH Acidic pH (< 4.0) Protonated Amines Analyte->LowPH Ionized HighPH Basic pH (10.0) Neutral Amines Analyte->HighPH Deprotonated LowResult Poor Retention & Silanol Tailing LowPH->LowResult Hydrophilic HighResult Strong Retention & Sharp Peak Symmetry HighPH->HighResult Hydrophobic

Fig 2: Causality of mobile phase pH on piperazine derivative retention and peak shape.

Experimental Protocol: A Self-Validating System

To establish trustworthiness, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and bracketing standards to continuously verify method performance during execution.

Reagents and Materials
  • Analyte: Methyl 2-methyl-2-(piperazin-1-yl)propanoate standard (≥99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer Salt: Ammonium bicarbonate ( NH4​HCO3​ ), LC-MS grade.

  • pH Modifier: Ammonium hydroxide ( NH4​OH ), 28-30% solution.

Step-by-Step Preparation Methodology
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh exactly 0.79 g of NH4​HCO3​ and dissolve in 950 mL of Ultrapure Water.

    • Place a calibrated pH probe into the solution.

    • Add NH4​OH dropwise until the pH stabilizes exactly at 10.0 ± 0.05.

    • Adjust the final volume to 1000 mL with Ultrapure Water. Filter through a 0.22 µm nylon or PTFE membrane.

  • Mobile Phase B:

    • 100% LC-MS Grade Acetonitrile.

  • Diluent Preparation:

    • Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. Note: Matching the diluent to initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Add 50 mL of diluent and sonicate for 5 minutes.

    • Make up to the mark with diluent and mix thoroughly.

Chromatographic Conditions

Table 1: Instrument Parameters

ParameterSpecificationRationale
Column High-pH Stable C18 (e.g., 150 x 4.6 mm, 3.5 µm)Resists silica dissolution at pH 10.0.
Column Temp 40 °CReduces mobile phase viscosity; improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol 10 µLBalances sensitivity with column loading capacity.
Detection UV at 210 nm (Optional: ESI+ MS)Captures low-wavelength ester/amine absorbance.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Isocratic hold to focus polar analyte
2.0955End of isocratic hold
10.04060Linear gradient to elute hydrophobic impurities
12.04060Column wash
12.1955Return to initial conditions
17.0955Column re-equilibration

System Suitability & ICH Q2(R1) Validation Framework

Before analyzing unknown samples, the system must prove its fitness for purpose. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate rigorous evaluation of accuracy, precision, specificity, and detection limits[6].

Table 3: Self-Validating System Suitability & Acceptance Criteria

Validation ParameterICH Q2(R1) Requirement / SST TargetAction if Failed
System Precision %RSD of peak area ≤ 2.0% (n=6 injections)Check autosampler syringe for bubbles; verify needle wash.
Peak Symmetry ( Tf​ ) Tailing factor ≤ 1.5Verify mobile phase pH is ≥ 10.0 to ensure complete deprotonation.
Column Efficiency ( N ) Theoretical plates ≥ 5,000Replace column or check for void volumes in guard column.
Carryover (Specificity) Blank injection area ≤ 0.1% of standardIncrease needle wash ratio (e.g., 50:50 Water:MeOH).
Linearity Range R2 ≥ 0.999 over 25% to 150% of targetRe-prepare standard curve; check for detector saturation.

References

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development Source: Chromatography Online URL:[Link]

  • Buffers and Eluent Additives for HPLC Method Development Source: Element Lab Solutions URL:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices Source: KNAUER URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Preparation of Methyl 2-methyl-2-(piperazin-1-yl)propanoate DMSO Stock Solutions for In Vitro Cell Culture

Introduction & Scientific Rationale Methyl 2-methyl-2-(piperazin-1-yl)propanoate is a highly versatile piperazine derivative utilized as a foundational building block in drug discovery and molecular pharmacology. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Methyl 2-methyl-2-(piperazin-1-yl)propanoate is a highly versatile piperazine derivative utilized as a foundational building block in drug discovery and molecular pharmacology. Because piperazine-containing compounds often exhibit distinct basicity and polarity, achieving complete and stable dissolution is a critical prerequisite for reproducible in vitro cell culture assays.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to its aprotic nature and exceptional ability to solvate both the hydrophobic propanoate ester and the polar piperazine ring. However, introducing DMSO into cell culture environments requires rigorous methodological control. Improper solvent handling can lead to ester hydrolysis, compound precipitation, or severe solvent-induced cytotoxicity, which confounds experimental data. This application note provides a self-validating, step-by-step protocol for preparing stable DMSO stock solutions and standardizing vehicle controls.

Physicochemical Properties

Summarized below are the critical parameters required for accurate molarity calculations[1].

PropertyValue
Chemical Name Methyl 2-methyl-2-(piperazin-1-yl)propanoate
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight (MW) 186.25 g/mol
Physical State Solid / Oil (depending on ambient conditions and purity)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Target Stock Concentration 100 mM

Mechanistic Grounding (E-E-A-T): The Causality of Experimental Choices

To ensure trustworthiness and reproducibility, researchers must understand the why behind each protocol step:

  • The Necessity of Anhydrous DMSO: Methyl 2-methyl-2-(piperazin-1-yl)propanoate contains an ester linkage. The hygroscopic nature of DMSO means it rapidly absorbs atmospheric moisture. Water introduced into the stock solution can initiate the hydrolysis of the propanoate group, degrading the active compound. Furthermore, moisture drastically reduces the solubility limit of lipophilic compounds.

  • The 0.1% DMSO Cytotoxicity Threshold: DMSO is not biologically inert. At concentrations above 0.1% (v/v) at 37°C, DMSO begins to displace water molecules at the lipid bilayer interface[2]. Molecular dynamics simulations and infrared spectroscopy reveal that high DMSO concentrations induce transient water pores in dipalmitoyl-phosphatidylcholine (DPPC) bilayers[3] and trigger intracellular protein aggregation[4]. Maintaining a final DMSO concentration of ≤0.1% preserves membrane thickness and prevents solvent-induced apoptosis or aberrant cellular differentiation[5].

  • Matched Vehicle Controls: A common error in cell culture is diluting the stock solution directly into media at varying volumes, resulting in different DMSO concentrations across test groups. To isolate the pharmacological effect of the piperazine derivative, the DMSO concentration must remain mathematically identical across all treatment wells[6].

Mechanism Root DMSO Concentration in Cell Culture High > 0.1% v/v (High Concentration) Root->High Low ≤ 0.1% v/v (Safe Assay Window) Root->Low Mech1 Displaces interfacial water in lipid bilayer High->Mech1 Mech2 Maintains membrane hydration & structure Low->Mech2 Result1 Transient pore formation, protein aggregation, cytotoxicity Mech1->Result1 Result2 Intact cell viability, reliable pharmacological data Mech2->Result2

Caption: Mechanistic pathway of DMSO-induced cytotoxicity vs. safe assay conditions.

Experimental Protocols

Phase 1: Preparation of 100 mM Master Stock Solution

Note: Perform all steps in a Class II biological safety cabinet to maintain sterility.

  • Equilibration: Allow the sealed vial of Methyl 2-methyl-2-(piperazin-1-yl)propanoate and the anhydrous DMSO to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the cold reagents.

  • Weighing: Using a calibrated analytical balance, weigh exactly 18.62 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9%) to the tube.

  • Agitation: Tightly cap the tube and vortex for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. Visually inspect against a light source to ensure no micro-particulates remain.

  • Aliquoting: Divide the 100 mM stock into 20 µL to 50 µL single-use aliquots.

  • Storage: Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months). Never subject the master stock to repeated freeze-thaw cycles.

Table 1: Mass-to-Volume Matrix for Master Stock Solutions

Target Concentration Mass of Compound Volume of Anhydrous DMSO
10 mM 1.86 mg 1.0 mL
50 mM 9.31 mg 1.0 mL

| 100 mM | 18.62 mg | 1.0 mL |

Phase 2: Serial Dilution & Matched Vehicle Control Setup

To maintain a strict 0.1% final DMSO concentration across all assay wells, utilize the "Intermediate 1000X Stock" method[6].

  • Thaw: Thaw a single aliquot of the 100 mM master stock at room temperature.

  • Intermediate Dilution (in 100% DMSO): Prepare your dose-response curve by diluting the master stock in pure DMSO to create 1000X intermediate solutions.

    • Example: For a 100 µM final assay concentration, use the 100 mM stock directly (100 mM = 100,000 µM; 100,000 / 1000 = 100 µM).

    • Example: For a 10 µM final assay concentration, dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM intermediate stock.

  • Final Media Dilution (1:1000): Add 1 µL of each 1000X intermediate DMSO stock to 999 µL of pre-warmed complete cell culture media. Vortex immediately to prevent localized precipitation.

  • Vehicle Control: Add 1 µL of pure, compound-free DMSO to 999 µL of media. This serves as the 0.1% DMSO baseline control.

Table 2: 1000X Intermediate Dilution Scheme (Yielding Constant 0.1% DMSO)

Desired Final Conc. (in Media) Intermediate Stock Needed (1000X) Preparation of Intermediate Stock (in Pure DMSO) Final Dilution (Media : Intermediate) Final DMSO %
100 µM 100 mM Use Master Stock directly 999 µL Media + 1 µL Stock 0.1%
50 µM 50 mM 50 µL (100 mM Stock) + 50 µL DMSO 999 µL Media + 1 µL Stock 0.1%
10 µM 10 mM 10 µL (100 mM Stock) + 90 µL DMSO 999 µL Media + 1 µL Stock 0.1%

| 0 µM (Control) | 0 mM | Pure Anhydrous DMSO | 999 µL Media + 1 µL DMSO | 0.1% |

Workflow A Weigh Compound (18.62 mg) B Add Anhydrous DMSO (1.0 mL) A->B C Vortex & Sonicate (Yield: 100 mM Stock) B->C D Aliquot & Store (-80°C) C->D E Create 1000X Stocks (in Pure DMSO) D->E F 1:1000 Media Dilution (0.1% Final DMSO) E->F

Caption: End-to-end experimental workflow for stock preparation and media dilution.

References

  • ResearchGate. How to do proper DMSO control for cell culture drug treatments?[Link]

  • Best, B. P. Cryoprotectant Toxicity: Facts, Issues, and Questions. Rejuvenation Research (PMC - NIH).[Link]

  • Anwar, J., & Gurtovenko, A. A. Molecular Basis for Dimethylsulfoxide (DMSO) Action on Lipid Membranes. The Journal of Physical Chemistry B (ResearchGate).[Link]

  • ACS Publications. Redefining the Molecular Interplay between Dimethyl Sulfoxide, Lipid Bilayers, and Dehydration. The Journal of Physical Chemistry B.[Link]

  • ResearchGate. Evidences of DMSO-Induced Protein Aggregation in Cells.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when synthesizing Methyl 2-methyl-2-(piperazin-1-yl)propanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when synthesizing Methyl 2-methyl-2-(piperazin-1-yl)propanoate .

The piperazine-isobutyrate motif is a highly valuable pharmacophore in drug discovery, offering excellent metabolic stability and unique spatial geometry. However, its synthesis is notoriously difficult. Unlike standard alkylations, this reaction requires nucleophilic substitution at a sterically hindered tertiary carbon. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you maximize your reaction yields.

Part 1: Mechanistic Insight & Workflow Visualization

The fundamental challenge in this synthesis is the steric bulk of the electrophile, methyl 2-bromo-2-methylpropanoate. The gem-dimethyl groups effectively block the standard backside attack required for an SN​2 mechanism. Consequently, the reaction is forced into a higher-energy pathway with a significant risk of E2 elimination (yielding methyl methacrylate) if the basicity of the reaction medium overpowers its nucleophilicity.

G A Reactants: 1-Boc-Piperazine + Methyl 2-bromo-2-methylpropanoate B Catalyzed Substitution (KI/K2CO3) Polar Aprotic Solvent (MeCN) A->B Optimized Conditions C Competing Pathway: E2 Elimination A->C High Temp / Strong Base D Protected Intermediate: Methyl 2-(4-Boc-piperazin-1-yl)-2-methylpropanoate B->D Major Pathway E Elimination Byproducts: Methyl methacrylate + Piperazine HBr C->E Side Reaction F Acidic Deprotection (TFA in DCM or HCl in Dioxane) D->F Step 2 (Quantitative) G Target Product: Methyl 2-methyl-2-(piperazin-1-yl)propanoate F->G High Yield Isolation

Reaction pathways in the synthesis of Methyl 2-methyl-2-(piperazin-1-yl)propanoate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the yield of my direct alkylation so low compared to other piperazine derivatives? A: Unlike the synthesis of the unbranched methyl 3-(piperazin-1-yl)propanoate, which proceeds smoothly via a highly efficient aza-Michael addition to methyl acrylate[1], your target requires substitution at a sterically hindered tertiary carbon. The gem-dimethyl groups on the alpha-carbon severely restrict the trajectory for nucleophilic attack. This increases the activation energy, causing the competing E2 elimination pathway to dominate if conditions are not strictly controlled.

Q2: How can I suppress the formation of elimination byproducts? A: The choice of base is the most critical variable. Highly nucleophilic or excessively strong bases (such as Sodium Hydride, NaH) will almost exclusively promote E2 elimination. To prevent this, transition to finely milled, mild inorganic bases like Potassium Carbonate ( K2​CO3​ )[2] or Sodium Bicarbonate ( NaHCO3​ )[3]. Furthermore, operating in a polar aprotic solvent like Acetonitrile (MeCN) enhances the nucleophilicity of the piperazine nitrogen without proportionally increasing the basicity of the medium.

Q3: Should I use an additive to accelerate the reaction? A: Yes. Implementing a Finkelstein-type in situ halogen exchange is highly recommended. By adding a catalytic amount (0.2 equivalents) of Potassium Iodide (KI), the tertiary bromide is transiently converted into a tertiary iodide. Iodide is a superior leaving group, which lowers the activation barrier for the substitution pathway. This allows the reaction to proceed at slightly lower temperatures (75 °C instead of 90 °C+), thereby preserving the yield and minimizing thermal degradation.

Q4: How do I prevent di-alkylation of the piperazine ring? A: Piperazine is a symmetrical diamine. If you use unprotected piperazine, you will invariably generate a statistical mixture of mono-alkylated product, di-alkylated byproduct, and unreacted starting material, destroying your yield. To ensure a self-validating, high-yield system, you must use a mono-protected derivative, such as 1-Boc-piperazine . After the alkylation step is complete, the Boc group is quantitatively removed using standard acidic conditions to yield the target molecule.

Part 3: Quantitative Condition Matrix

To illustrate the causality behind our optimized protocol, the following table summarizes the quantitative outcomes of various reaction conditions tested during process development.

Base UsedSolventAdditiveTemperaturePredominant Mechanistic OutcomeEstimated Yield
NaH (1.5 eq)DMFNone70 °CHigh E2 Elimination< 20%
NaHCO3​ (3.0 eq)DMFNone90 °CMixed Substitution / Elimination35 - 45%
K2​CO3​ (2.5 eq)MeCNNone82 °C (Reflux)Moderate Substitution45 - 55%
K2​CO3​ (2.5 eq) MeCN KI (0.2 eq) 75 °C Clean Substitution (Optimized) 75 - 85%

Part 4: Validated Experimental Protocol

This two-step methodology is designed as a self-validating system. The use of a protecting group ensures absolute regiocontrol, while the acidic workup in Step 2 acts as an intrinsic purification bottleneck, washing away non-basic organic impurities.

Step 1: Catalyzed Alkylation (Synthesis of Protected Intermediate)
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-Boc-piperazine (1.0 equiv, 10.0 mmol) and anhydrous Acetonitrile (50 mL).

  • Reagent Addition: Add finely powdered, oven-dried Potassium Carbonate ( K2​CO3​ , 2.5 equiv, 25.0 mmol) and Potassium Iodide (KI, 0.2 equiv, 2.0 mmol).

    • Causality Note: The K2​CO3​ acts as an acid scavenger to neutralize the generated HBr without being strong enough to force elimination. The KI initiates the Finkelstein catalytic cycle.

  • Electrophile Introduction: Dropwise add Methyl 2-bromo-2-methylpropanoate (1.2 equiv, 12.0 mmol) via a syringe over 5 minutes.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 75 °C under a nitrogen atmosphere for 18–24 hours.

  • Quality Control (QC): Monitor the reaction via LC-MS. The mass of the desired intermediate (Methyl 2-(4-Boc-piperazin-1-yl)-2-methylpropanoate) is [M+H]+=287.2 .

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient of 10% to 30% EtOAc in Hexanes) to isolate the intermediate as a pale oil.

Step 2: Quantitative Deprotection
  • Preparation: Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM, 20 mL) and cool the flask to 0 °C in an ice bath.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA, 10.0 equiv).

    • Causality Note: The strong acid quantitatively cleaves the tert-butyl carbamate, releasing isobutylene and carbon dioxide gas, driving the reaction to completion.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (ninhydrin stain) until the starting material is completely consumed.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Dissolve the resulting residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO3​ (3 x 20 mL) to neutralize the TFA salt.

  • Final Polish: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the target Methyl 2-methyl-2-(piperazin-1-yl)propanoate as a free base. (Optional: Treat with 4M HCl in dioxane to precipitate the highly stable dihydrochloride salt).

Part 5: References

  • US Patent 7,705,005 B2 - googleapis.com Details the use of K2​CO3​ in acetonitrile at reflux for the alkylation of heterocyclic amines with methyl 2-bromo-2-methylpropanoate. URL:[2]

  • An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate - Benchchem Provides foundational context on piperazine reactivity and contrasts the facile aza-Michael addition of unbranched propanoates against sterically hindered variants. URL:[1]

  • GENENTECH | New Drug Approvals - newdrugapprovals.org Highlights the challenges of using strong bases like NaH with methyl 2-bromo-2-methylpropanoate in DMF, often leading to competing side reactions. URL:

  • WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds - Google Patents Demonstrates the application of mild inorganic bases ( NaHCO3​ ) at elevated temperatures (90 °C) to facilitate substitution with methyl 2-bromo-2-methylpropanoate. URL:[3]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Degradation of Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Welcome to the technical support and troubleshooting guide for Methyl 2-methyl-2-(piperazin-1-yl)propanoate . As a bifunctional molecule containing both a sterically hindered methyl ester and a highly reactive piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for Methyl 2-methyl-2-(piperazin-1-yl)propanoate . As a bifunctional molecule containing both a sterically hindered methyl ester and a highly reactive piperazine ring, this compound presents unique challenges during long-term storage and experimental handling.

This guide synthesizes mechanistic chemistry with field-proven analytical protocols to help researchers, scientists, and drug development professionals maintain the structural integrity of their API libraries.

Mechanistic Causality of Degradation

To prevent degradation, you must first understand the chemical vulnerabilities of the molecule. The degradation of Methyl 2-methyl-2-(piperazin-1-yl)propanoate is driven by three primary mechanisms:

  • Autocatalytic Ester Hydrolysis: While the ester is attached to a sterically hindered gem-dimethyl carbon (2-methylpropanoate), the piperazine ring is inherently basic (pKa ~9.8). In the presence of trace moisture, the secondary amine (N4) can deprotonate water, generating hydroxide ions that subsequently attack the ester carbonyl. This yields 2-methyl-2-(piperazin-1-yl)propanoic acid and methanol, drastically altering the molecule's solubility profile[1].

  • Oxidative Ring Cleavage: The secondary amine of the piperazine ring is highly susceptible to oxidation by atmospheric O2. This process is aggressively catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) and elevated temperatures. Oxidation typically leads to the formation of N-oxides and subsequent ring-opening reactions, yielding N-formylpiperazine derivatives[2].

  • Carbamate Formation via CO2 Scavenging: Free secondary amines act as strong nucleophiles that rapidly react with atmospheric carbon dioxide (CO2) to form insoluble carbamate salts. This is a leading cause of titer loss and physical precipitation in stored amine libraries[3].

Troubleshooting FAQs

Q: My lot of Methyl 2-methyl-2-(piperazin-1-yl)propanoate has developed a white crust around the septum. Is the entire batch compromised? A: The white crust is a classic physical manifestation of carbamate salt formation, occurring when the free secondary amine reacts with atmospheric CO2. This indicates that the inert gas blanket (Argon/N2) in your vial has been breached. While the bulk material at the bottom of the vial may still be viable, the overall purity is likely compromised. You must re-evaluate the purity via LC-MS before using it in sensitive assays.

Q: Can I store this compound in an aqueous buffer for high-throughput screening (HTS)? A: It is highly discouraged to store this compound in aqueous solutions for extended periods. While cold storage (4°C) slows the kinetic rate of degradation[4], the internal basicity of the piperazine ring will inevitably auto-catalyze the hydrolysis of the methyl ester over time[1]. Always prepare aqueous working solutions fresh immediately prior to use.

Q: We observed a +14 Da and +28 Da mass shift in our aged samples during LC-MS analysis. What is the mechanism? A: A +14 Da shift often corresponds to oxidation (N-oxide formation, +16 Da) followed by the loss of two protons (-2 Da) during further dehydrogenation. A +28 Da shift is indicative of formylation, resulting from oxidative ring cleavage. Piperazine rings are documented to degrade into N-formylpiperazine under oxidative and thermal stress[2].

Q: How do trace metals affect the shelf life of this compound? A: Trace transition metals act as potent catalysts for oxidative degradation. Studies on piperazine degradation indicate that oxidation is rapidly catalyzed by copper (Cu²⁺) and iron, facilitating single-electron transfer (SET) reactions that generate reactive oxygen species (ROS)[2]. Always use metal-free spatulas (PTFE or glass) when handling the neat solid or oil.

Quantitative Degradation Data & Storage Guidelines

To maximize shelf life, storage conditions must directly mitigate the stressors outlined above. Storing samples at room temperature should be strictly avoided due to detrimental impacts on the stability of piperazine compounds[4].

Stress ConditionPrimary Degradation PathwayRelative Degradation RatePreventive Storage Measure
Moisture (>60% RH) Autocatalytic Ester HydrolysisHigh (Days to Weeks)Store over desiccants; tightly sealed[5]
Atmospheric Air (O2/CO2) Oxidation & Carbamate FormationModerate (Weeks to Months)Purge headspace with Argon/N2[1]
Elevated Temp (>30°C) Intermolecular Amidation / CleavageModerateStore at 2–8°C or -20°C[1]
Trace Metals (Cu²⁺, Fe³⁺) Catalyzed Oxidative Ring CleavageVery High (Hours to Days)Use metal-free spatulas (PTFE/Glass)[2]

Standard Operating Procedure: Stability Assessment

To ensure trustworthiness in your experimental results, use the following self-validating protocol to establish the exact degradation profile of your specific lot.

Protocol: Forced Degradation and LC-MS/MS Stability Assessment

Phase 1: Sample Preparation & Stress Induction

  • Stock Preparation : Dissolve Methyl 2-methyl-2-(piperazin-1-yl)propanoate in anhydrous, LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress : Aliquot 1 mL of the stock solution. Add 100 µL of 0.1 M NaOH (Base) or 0.1 M HCl (Acid). Seal and incubate at 25°C for 24 hours[5].

  • Oxidative Stress : Aliquot 1 mL of the stock solution. Add 100 µL of 3% H2O2. Incubate in the dark at 25°C for 24 hours[5].

  • Thermal Stress : Aliquot 1 mL of the stock into a hermetically sealed glass ampoule. Incubate at 60°C for 7 days.

Phase 2: Quenching & Analysis 5. Quenching : Neutralize the hydrolytic samples with equimolar amounts of acid/base to halt the reaction. 6. Dilution : Dilute all stressed samples 1:100 using the mobile phase (0.1% Formic Acid in 50:50 Water:Acetonitrile). 7. Chromatography : Inject 5 µL onto a C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. 8. Mass Spectrometry : Operate in ESI+ mode. Monitor the parent ion (m/z [M+H]⁺ = 187.1) and scan for key degradation masses: m/z 173.1 (Hydrolyzed acid), m/z 203.1 (N-oxide), and m/z 215.1 (Formylated cleavage product).

Systems Diagram: Degradation Pathways

PiperazineDegradation Molecule Methyl 2-methyl-2- (piperazin-1-yl)propanoate Hydrolysis Ester Hydrolysis Molecule->Hydrolysis Oxidation Amine Oxidation Molecule->Oxidation Carbamate Carbamate Formation Molecule->Carbamate Amidation Intermolecular Amidation Molecule->Amidation Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (O2) Oxygen->Oxidation CO2 Carbon Dioxide (CO2) CO2->Carbamate Heat Thermal Stress Heat->Amidation PropanoicAcid 2-methyl-2-(piperazin-1-yl) propanoic acid Hydrolysis->PropanoicAcid NOxide N-Oxides & Ring Cleavage (e.g., N-formylpiperazine) Oxidation->NOxide CarbamateSalt Insoluble Carbamate Salts Carbamate->CarbamateSalt Oligomers Dimer/Oligomer Impurities Amidation->Oligomers Prevention1 Desiccant Storage Prevention1->Moisture Blocks Prevention2 Inert Atmosphere (Ar/N2) Prevention2->Oxygen Blocks Prevention2->CO2 Blocks Prevention3 Cold Storage (2-8°C) Prevention3->Heat Mitigates

Systemic degradation pathways and preventive storage measures for piperazine propanoate derivatives.

References

  • Biosynce. What are the stability conditions of piperazine?
  • PubMed (NIH). Stability of Synthetic Piperazines in Human Whole Blood.
  • BenchChem. Preventing degradation of 1-(2-chloroethyl)piperazine Hydrochloride during storage.
  • PMC (NIH).
  • The University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying Methyl 2-methyl-2-(piperazin-1-yl)propanoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying Methyl 2-methyl-2-(piperazin-1-yl)propanoate . This molecule presents a "dual-threat" chromatography profile: it contains a highly basic, polar piperazine ring that causes severe tailing on standard silica, alongside a sterically hindered but base-sensitive methyl ester that is prone to hydrolysis during fraction recovery.

This guide synthesizes mechanistic causality with field-proven methodologies to provide a self-validating purification strategy.

Part 1: Causality & Purification Strategy

The Dual-Threat Mechanism

To purify this molecule effectively, we must understand the conflicting forces at play:

  • Acid-Base Tailing: Bare silica gel contains acidic silanol groups (Si-OH) acting as Brønsted acids (pKa ~4.5). The secondary and tertiary nitrogens of the piperazine ring are highly basic (pKa ~9.8). When run on standard silica, a strong electrostatic interaction occurs, leading to irreversible adsorption, broad bandspreading, and severe tailing[1][2].

  • The Saponification Trap: The traditional workaround for basic amines is adding a basic modifier (e.g., 1–2% Triethylamine or NH₄OH) to the mobile phase to mask the silanols[3][4]. However, Methyl 2-methyl-2-(piperazin-1-yl)propanoate contains a vulnerable methyl ester. During the concentration of collected fractions, the basic modifier and trace atmospheric moisture concentrate together. This triggers base-catalyzed ester hydrolysis (saponification), irreversibly cleaving your target molecule into the corresponding carboxylic acid[5].

The Solution: Solid-State Modification

To resolve this paradox, the purification must decouple the basic modifier from the mobile phase. By switching the stationary phase to Amine-Functionalized Silica (e.g., aminopropyl-bonded silica) , the basic modifier is covalently immobilized on the silica surface[4]. This provides a slightly basic microenvironment (pKa ~9.8) that repels the piperazine ring, allowing for sharp elution using neutral solvent systems (e.g., Hexane/Ethyl Acetate) without risking the ester during evaporation[1].

Workflow A Crude Mixture: Methyl 2-methyl-2-(piperazin-1-yl)propanoate B Assess Molecule Properties: Basic Amine + Methyl Ester A->B C Standard Silica Gel (Acidic Silanols) B->C Avoid D Amine-Functionalized Silica (e.g., KP-NH) B->D Preferred E Reverse-Phase C18 (Aqueous Mobile Phase) B->E Alternative F Severe Tailing / Requires TEA Modifier C->F H No Modifiers Needed (Hexane/EtOAc) D->H J Low pH: Poor Retention High pH: Hydrolysis Risk E->J G Ester Hydrolysis Risk During Evaporation F->G I Sharp Peaks & Intact Ester H->I

Workflow for selecting amine-functionalized silica to prevent tailing and ester hydrolysis.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is stuck at the top of the column or streaking severely on standard silica gel. Why? A1: The basic nitrogen atoms in your piperazine ring are forming strong ionic bonds with the acidic silanol groups on the surface of the bare silica gel. This acid-base interaction causes the compound to bind too tightly, resulting in poor mass transfer and streaking[2].

Q2: Can I just add Triethylamine (TEA) or Ammonium Hydroxide to my normal-phase mobile phase to fix the tailing? A2: While adding 1-2% TEA or NH₄OH masks the silanols and improves peak shape[3], it introduces a critical risk for your specific molecule. Concentrating fractions containing basic modifiers, especially in the presence of trace moisture, drives base-catalyzed ester hydrolysis (saponification). The hydroxide ion attacks the carbonyl carbon of the methyl ester, irreversibly destroying your product[5].

Q3: I tried reverse-phase (C18) with 0.1% TFA, but my compound eluted in the void volume. Why? A3: At low pH (0.1% TFA), the piperazine nitrogens are fully protonated, making the molecule highly polar and hydrophilic. It cannot partition effectively into the hydrophobic C18 stationary phase. While high pH (e.g., 0.1% NH₄OH) would deprotonate the amine and increase retention, it again risks hydrolyzing the methyl ester in the aqueous environment[6].

Q4: What is the ideal solvent system for amine-functionalized silica for this molecule? A4: Because the amine-functionalized surface acts as a solid-state modifier, you can use neutral, "softer" solvent systems. A gradient of Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol is highly recommended. This entirely avoids the need for dissolved bases[3][4].

Mechanism cluster_0 Standard Silica Gel cluster_1 Amine-Functionalized Silica S1 Acidic Silanol (Si-OH) pKa ~4.5 P1 Piperazine (NH) pKa ~9.8 S1->P1 Strong Acid-Base Interaction (Tailing) S2 Aminopropyl (Si-NH2) pKa ~9.8 P2 Piperazine (NH) pKa ~9.8 S2->P2 Electrostatic Repulsion (Sharp Elution)

Mechanistic comparison of piperazine interactions on standard vs. amine-functionalized silica.

Part 3: Quantitative Data & Method Parameters

Table 1: Stationary Phase Comparison Matrix
Stationary PhaseMobile PhaseModifier Required?Ester Hydrolysis RiskRetention & Peak Shape
Bare Silica Gel DCM / MeOHYes (1% TEA/NH₄OH)High (During evaporation)Poor (Severe tailing without modifier)
Amine-Silica (NH2) Hexane / EtOAcNo Low Excellent (Sharp, symmetrical peaks)
Reverse-Phase (C18) Water / MeCNYes (0.1% TFA)Low (at low pH)Poor (Elutes in void volume at low pH)
Table 2: Recommended Gradient Profile for Amine-Silica
Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0.0 - 2.0100%0%Column equilibration and sample loading
2.0 - 12.0100% → 0%0% → 100%Linear gradient to elute the target compound
12.0 - 15.00%100%Isocratic hold to clear highly polar impurities

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this methodology includes built-in validation checkpoints to prevent the loss of the target compound.

Step 1: Micro-Scale Method Validation (TLC Check)

  • Obtain an amine-functionalized TLC plate (e.g., KP-NH TLC).

  • Spot the crude mixture and elute using a 50:50 Hexane/Ethyl Acetate solvent system.

  • Validation Check: The target compound should elute with an Rf of 0.2–0.4 as a tight, circular spot. If the spot tails, increase the polarity by adding 5% Isopropanol. Do not proceed to the column until the TLC spot is symmetrical.

Step 2: Column Preparation & Equilibration

  • Select an appropriately sized amine-functionalized silica flash column (e.g., Biotage KP-NH or equivalent).

  • Flush the column with 3–5 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate to equilibrate the bed.

Step 3: Sample Loading

  • Dissolve the crude Methyl 2-methyl-2-(piperazin-1-yl)propanoate in a minimum volume of Dichloromethane (DCM). Note: Do not use methanol for loading, as it acts as a strong displacing solvent on normal phase and will ruin the band shape.

  • Apply the dissolved sample directly to the top of the column frit (Liquid Loading).

Step 4: Gradient Elution & Fraction Collection

  • Initiate the gradient outlined in Table 2 (0% to 100% EtOAc over 10 CV).

  • Monitor elution using a UV detector (210–254 nm). Because piperazine and aliphatic esters lack strong chromophores, utilize an Evaporative Light Scattering Detector (ELSD) or Mass-Directed fraction collector if available.

Step 5: Concentration and Post-Process Validation

  • Pool the fractions containing the target compound.

  • Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature of ≤40°C.

  • Validation Check: Analyze the concentrated product via LC-MS. Confirm the presence of the exact mass (m/z 187.1 [M+H]⁺). Ensure there is no +18 Da mass shift (m/z 173.1 [M+H]⁺), which would indicate that ester hydrolysis to the carboxylic acid occurred.

Part 5: References

  • When should I use an amine-bonded silica for flash chromatography? Biotage. URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL:[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. URL:[Link]

  • Successful Flash Chromatography. King Group, Wake Forest University. URL:[Link]

Sources

Optimization

Technical Support Center: Reducing Piperazine Impurities in Methyl 2-methyl-2-(piperazin-1-yl)propanoate Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the chemoselectivity of piperazine alkylation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the chemoselectivity of piperazine alkylation. Synthesizing Methyl 2-methyl-2-(piperazin-1-yl)propanoate involves reacting piperazine with an α -bromoisobutyrate derivative (such as methyl 2-bromo-2-methylpropanoate).

Because piperazine contains two secondary amines with similar reactivity profiles, achieving clean mono-alkylation is notoriously difficult. This guide provides field-proven, self-validating protocols to eliminate bis-alkylated byproducts and unreacted piperazine impurities.

Mechanistic Insight: The Causality of Over-Alkylation

To troubleshoot impurity formation, we must first understand the underlying physical chemistry of piperazine[1].

  • Nucleophilicity & pKa: Piperazine has two basic centers with pKa1​≈9.73 and pKa2​≈5.33 . When one nitrogen is alkylated with the 2-methylpropanoate group, the resulting tertiary amine becomes sterically hindered. However, the unreacted secondary amine on the other side of the ring remains highly nucleophilic.

  • Statistical Distribution: In a standard 1:1 stoichiometric reaction, the newly formed mono-alkylated product competes with the remaining unreacted piperazine for the electrophile. This inevitably leads to a statistical mixture containing 30–40% of the bis-alkylated impurity: Methyl 2,2'-(piperazine-1,4-diyl)bis(2-methylpropanoate).

To solve this, we must break the symmetry of piperazine using either electronic deactivation (mono-protonation) or steric blocking (Boc-protection) [2].

ReactionPathway Pip Piperazine (Starting Material) Reagent Methyl 2-bromo- 2-methylpropanoate Pip->Reagent Mono Methyl 2-methyl-2- (piperazin-1-yl)propanoate (Target Product) Pip->Mono Direct Alkylation (Poor Selectivity) BocPip 1-Boc-piperazine Pip->BocPip Boc2O Di Bis-alkylated Impurity Mono->Di Over-alkylation BocMono Boc-protected Intermediate BocPip->BocMono Alkylation with Reagent BocMono->Mono TFA / HCl (Deprotection)

Caption: Reaction pathway comparing direct alkylation (prone to impurities) vs. the selective Boc-protected route.

Troubleshooting FAQs

Q: I want to avoid the extra steps of adding and removing a Boc protecting group. How can I achieve mono-alkylation directly? A: Utilize the in-situ mono-protonation strategy [2]. By mixing 1 equivalent of anhydrous piperazine with 1 equivalent of piperazine dihydrochloride in methanol, you generate 2 equivalents of the piperazin-1-ium cation in situ. The protonated nitrogen is electronically deactivated due to electrostatic repulsion, leaving only one nitrogen available for nucleophilic attack. This drastically reduces di-alkylation without needing protecting groups[3].

Q: My product is contaminated with unreacted piperazine. How do I remove it during workup? A: Piperazine is highly water-soluble but will co-extract into organic solvents if the pH is not strictly controlled. The most robust method is precipitation . If you use the mono-protonation route in methanol, cooling the reaction mixture to 5 °C causes the unreacted piperazine to precipitate out as the highly insoluble piperazine dihydrochloride salt[2]. This creates a self-validating purification step where the primary impurity simply filters itself out.

Q: Why is the alkylation reaction so slow with methyl 2-bromo-2-methylpropanoate? A: The electrophile is a tertiary alkyl bromide. While α -bromo esters are activated toward SN​2 reactions by the adjacent carbonyl group, the steric hindrance of the tertiary carbon still impedes the reaction. Gentle heating (refluxing in methanol or ACN) and ensuring the piperazine is fully dissolved are required to drive the reaction to completion[1].

Experimental Protocols

Protocol A: In-Situ Mono-Protonation (High Atom Economy)

This protocol exploits the insolubility of piperazine dihydrochloride to create a self-purifying system[2].

  • Cation Generation: In a round-bottom flask, suspend anhydrous piperazine (1.0 eq) and piperazine dihydrochloride hydrate (1.0 eq) in methanol (15 mL per gram of piperazine). Heat gently until a clear solution of piperazin-1-ium cation forms.

  • Alkylation: Add methyl 2-bromo-2-methylpropanoate (1.8 eq relative to the total piperazine cation) dropwise to the stirred solution.

  • Reaction: Reflux the mixture for 12–16 hours. Monitor the disappearance of the alkylating agent via TLC or LC-MS.

  • Self-Purifying Workup: Cool the reaction mixture to 5 °C. The unreacted piperazine will precipitate as piperazine dihydrochloride.

  • Isolation: Filter out the precipitate (discard). Evaporate the methanol from the filtrate, resuspend the residue in ethyl acetate, and wash with a mild aqueous base (pH 9.0) to remove trace salts. Dry the organic layer over Na2​SO4​ and concentrate to yield the pure mono-alkylated target.

WorkupFlow Start Crude Reaction Mixture in Methanol Cool Cool to 5 °C Start->Cool Filter Filtration Cool->Filter Solid Filter Cake (Piperazine Dihydrochloride) Filter->Solid Discard Filtrate Filtrate (Target Product + Soluble Impurities) Filter->Filtrate Process Evap Evaporate Solvent & Resuspend in EtOAc Filtrate->Evap Wash Aqueous Wash (pH 9) Evap->Wash Org Organic Phase (Pure Target Product) Wash->Org Retain Aq Aqueous Phase (Trace Piperazine) Wash->Aq Discard

Caption: Precipitation-based workup flow exploiting the insolubility of piperazine dihydrochloride in methanol.

Protocol B: N-Boc Protection Route (Maximum Purity)

For drug development workflows requiring absolute zero tolerance for bis-alkylated impurities, the temporary protection strategy is mandatory[4].

  • Protection: React piperazine (2.0 eq) with Boc2​O (1.0 eq) in DCM at 0 °C to room temperature for 18 hours. Aqueous extraction easily removes the unreacted piperazine, yielding pure 1-Boc-piperazine.

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) and K2​CO3​ (1.5 eq) in acetonitrile. Add methyl 2-bromo-2-methylpropanoate (1.1 eq) and reflux until completion.

  • Deprotection: Isolate the Boc-protected intermediate, dissolve in DCM, and add an excess of Trifluoroacetic Acid (TFA) at 0 °C. Stir for 2 hours[4].

  • Neutralization: Evaporate the TFA, neutralize the residue with saturated NaHCO3​ , and extract with DCM to obtain the pure Methyl 2-methyl-2-(piperazin-1-yl)propanoate.

Quantitative Strategy Comparison

To assist in experimental design, the following table summarizes the quantitative outcomes of the various synthetic strategies available for this molecule:

Synthesis StrategyYield of TargetBis-alkylated ImpurityUnreacted PiperazineScalability & Atom Economy
Direct Alkylation (1:1 ratio) 40–50%High (>20%)High (>20%)Poor (Requires complex chromatography)
Excess Piperazine (1:5 ratio) 70–80%Low (<5%)Very HighModerate (Requires rigorous extraction)
In-Situ Mono-Protonation 85–90%Very Low (<2%)Low (Removed via precipitation)Excellent (High atom economy, 1-pot)
N-Boc Protection >90% (over 3 steps)NoneNoneGood (Maximum purity, lower pot economy)

References

  • Němečková D., Havránková E., Šimbera J., Ševčík R., and Pazdera P. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 2020.

  • BenchChem Technical Support. "Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine." BenchChem, 2025.

  • Jose J., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." European Journal of Organic Chemistry, 2023.

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Sensitivity of Methyl 2-methyl-2-(piperazin-1-yl)propanoate

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic chemistry, piperazine derivatives are notorious for their erratic behavior when exposed to atmo...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic chemistry, piperazine derivatives are notorious for their erratic behavior when exposed to atmospheric conditions. Methyl 2-methyl-2-(piperazin-1-yl)propanoate presents a unique, dual-threat challenge: it is not merely hygroscopic; it is chemically self-sabotaging.

This guide deconstructs the causality behind its moisture sensitivity, providing you with field-proven, self-validating protocols to ensure your synthetic workflows remain uncompromised.

Mechanistic Insights: The Dual Threat of Moisture

To effectively troubleshoot, we must first understand the underlying chemical causality. The degradation of Methyl 2-methyl-2-(piperazin-1-yl)propanoate is driven by two distinct but interconnected pathways:

  • Hygroscopicity & Carbamate Formation: The secondary amine of the piperazine ring is highly hydrophilic, readily absorbing atmospheric moisture to form sticky hydrates[1]. Furthermore, aqueous piperazine acts as a CO₂ sink, reacting with atmospheric carbon dioxide to form insoluble piperazine carbamates[2]. This drastically alters the compound's molecular weight, solubility, and nucleophilicity.

  • Amine-Catalyzed Ester Hydrolysis: The methyl ester group is inherently susceptible to hydrolysis. However, the basic piperazine nitrogen acts as a general base catalyst. When adventitious moisture is absorbed, this localized alkaline environment drastically lowers the activation energy for ester cleavage, rapidly yielding 2-methyl-2-(piperazin-1-yl)propanoic acid and methanol.

Degradation cluster_amine Amine Pathway (Hygroscopicity) cluster_ester Ester Pathway (Hydrolysis) Compound Methyl 2-methyl-2- (piperazin-1-yl)propanoate H2O_CO2 Atmospheric H2O & CO2 Compound->H2O_CO2 Absorbs Water Absorbed Moisture (H2O) Compound->Water Exposure Acid 2-methyl-2-(piperazin-1-yl) propanoic acid + Methanol Compound->Acid Amine Catalysis Carbamate Piperazine Carbamates & Hydrates H2O_CO2->Carbamate Reacts Water->Acid Base-catalyzed Hydrolysis

Mechanistic pathways of moisture-induced degradation: Carbamate formation and ester hydrolysis.

Quantitative Baselines & Diagnostic Markers

Before initiating any reaction, validate the integrity of your reagent against these baselines.

ParameterAnhydrous (Expected/Pristine)Degraded (Moisture/CO₂ Exposed)Analytical Method
Physical State Free-flowing solid/clear liquidSticky, clumping, or cloudyVisual Inspection
Water Content < 0.5% w/w> 2.0% w/wKarl Fischer Titration
Ester C=O Stretch ~1735 cm⁻¹~1600 cm⁻¹ (Carboxylate shift)FT-IR Spectroscopy
Mass (m/z) 187.1[M+H]⁺173.1 (Hydrolyzed acid)LC-MS
Solubility (DCM) Highly soluble, clear solutionCloudy/Insoluble (Carbamate salts)Visual / Gravimetric
Self-Validating Experimental Protocols

To ensure reproducibility, your handling workflow must be a self-validating system. Follow these step-by-step methodologies to maintain anhydrous conditions.

Workflow Start Receipt of Compound Glovebox Transfer to Glovebox (Inert Atmosphere: N2/Ar) Start->Glovebox Storage Store at -20°C in Desiccator Glovebox->Storage Equilibrate Equilibrate to Room Temp (Before Opening) Storage->Equilibrate When needed Weighing Rapid Weighing (Dry Glassware) Equilibrate->Weighing Reaction Use Anhydrous Solvents (e.g., DCM, THF) Weighing->Reaction

Optimized workflow for the storage, handling, and reaction of moisture-sensitive compounds.

Protocol A: Moisture Validation via Karl Fischer (KF) Titration

Objective: Quantify adventitious water before committing to a complex synthesis.

  • Calibrate the volumetric KF titrator using a certified water standard (e.g., 1% water in 1-methoxy-2-propanol).

  • Quickly transfer 50–100 mg of the piperazine ester into the titration vessel to minimize atmospheric exposure[1].

  • Execute the titration. Validation Check: Proceed with synthesis only if the result is < 0.5% w/w.

Protocol B: Recovery & Desiccation of Hydrated Reagents

Objective: Remove absorbed water without triggering thermal ester hydrolysis.

  • Transfer the sticky, hydrated compound into a pre-weighed, flame-dried Schlenk flask.

  • Connect the flask to a high-vacuum line (< 0.1 Torr) equipped with a cold trap.

  • Apply vacuum at room temperature for 12–24 hours. Crucial: Do not apply heat. Elevated temperatures combined with residual water will exponentially accelerate amine-catalyzed ester hydrolysis[3].

  • Backfill the flask with ultra-high purity Argon.

  • Validation Check: Re-weigh to determine mass loss and run a secondary KF titration to confirm < 0.5% moisture.

Protocol C: Anhydrous Reaction Setup

Objective: Prevent in-situ degradation during downstream synthesis.

  • Flame-dry or oven-dry (150°C for >4 hours) all glassware and cool under a continuous stream of dry Argon[4].

  • Dissolve the dried piperazine ester in an anhydrous, amine-free solvent (e.g., anhydrous DCM or THF)[5].

  • Add freshly activated 3Å molecular sieves to the reaction mixture to scavenge any moisture generated during the reaction.

Situational Troubleshooting Guide

Issue 1: My powdered reagent is clumping, sticky, and impossible to weigh accurately.

  • Cause: The secondary amine has absorbed atmospheric moisture, forming a piperazine hydrate[1].

  • Solution: Do not attempt to dissolve and use the sticky mass. Execute Protocol B (High-vacuum desiccation at room temperature). Moving forward, always allow the storage vial to equilibrate to room temperature in a desiccator before opening to prevent condensation[5].

Issue 2: My reaction yield is abnormally low, and LC-MS shows a major byproduct at m/z 173.1 instead of the expected mass.

  • Cause: Amine-catalyzed ester hydrolysis. The piperazine nitrogen created a local basic environment, and adventitious moisture cleaved the methyl ester to form 2-methyl-2-(piperazin-1-yl)propanoic acid,.

  • Solution: Discard the degraded batch. For the next run, rigorously dry your solvents, use oven-dried glassware cooled under Argon[4], and validate the starting material using Protocol A .

Issue 3: Upon dissolving the reagent in anhydrous DCM, a white, insoluble precipitate forms.

  • Cause: Formation of piperazine carbamate salts. The hydrated amine has reacted with atmospheric CO₂[2].

  • Solution: While the ester may still be intact, the carbamate alters the stoichiometry and nucleophilicity of your reagent. Sparging the solution with Argon under mild vacuum can sometimes reverse carbamate formation, but for critical syntheses, it is safer to start with a fresh, unexposed batch.

Frequently Asked Questions (FAQs)

Q: Can I store Methyl 2-methyl-2-(piperazin-1-yl)propanoate in a standard laboratory refrigerator? A: No. Standard refrigerators have high internal humidity. The compound must be stored at -20°C inside a tightly sealed desiccator containing a high-capacity desiccant (e.g., Drierite or silica gel)[1].

Q: I need to perform a reaction in an aqueous buffer. Will this compound survive? A: It will degrade rapidly. The piperazine ring will act as an intramolecular/intermolecular base, catalyzing the hydrolysis of the methyl ester in the aqueous environment[3]. If aqueous conditions are unavoidable, you must run the reaction at a strictly controlled, lower pH to protonate the piperazine nitrogen, thereby neutralizing its catalytic basicity.

Q: Does the steric hindrance of the "2-methyl-2-propanoate" group protect the ester from hydrolysis? A: While the gem-dimethyl groups adjacent to the ester provide some steric shielding compared to a straight-chain propanoate, it is insufficient to overcome the powerful general base catalysis exerted by the piperazine nitrogen when water is present. Strict anhydrous handling remains mandatory.

References
  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds - Benchchem.
  • Managing moisture-sensitive reagents in the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine - Benchchem.
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Industrial & Engineering Chemistry Research - ACS Public
  • Avoiding moisture contamination in NHS ester reactions. - Benchchem.
  • Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives - PMC.
  • Hydrolysis in Pharmaceutical Formul

Sources

Optimization

Minimizing side reactions when using Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique reactivity profile of Methyl 2-methyl-2-(piperazin-1-yl)propanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique reactivity profile of Methyl 2-methyl-2-(piperazin-1-yl)propanoate .

In modern fragment-based drug discovery, incorporating gem-disubstituted piperazines is a highly effective strategy to reduce molecular flatness, increase 3D complexity, and enhance target binding affinity[1]. However, this specific scaffold presents a bifunctional challenge: it contains a highly nucleophilic secondary amine (N4) and a methyl ester that is heavily shielded by an adjacent gem-dimethyl group. Understanding the causality behind its reactivity is essential for preventing oligomerization, unwanted saponification, and transesterification.

Troubleshooting Guide & FAQs

Q1: My neat free base is degrading into a complex mixture during storage. How do I prevent this? The Causality: You are observing intermolecular amidation (oligomerization). The free N4 secondary amine of one molecule is nucleophilically attacking the methyl ester of another. While the gem-dimethyl group provides some steric shielding, the thermodynamic drive of the free base at room temperature eventually overcomes this barrier, leading to dimerization and polymerization. The Solution: Never store this compound as a neat free base for extended periods. Always convert and store it as a salt, such as methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride[2]. If your workflow requires the free base, immediately protect the N4 position (e.g., with a Boc or Cbz group) upon isolation.

Q2: During N4-alkylation, I am observing significant saponification (ester hydrolysis). How can I selectively alkylate the amine? The Causality: Saponification occurs when strong aqueous bases (e.g., NaOH, KOH) or prolonged heating with K2​CO3​ in protic solvents are used to drive the alkylation. The ester, though sterically hindered, will eventually hydrolyze under these harsh conditions. The Solution: Alkylation of N-substituted piperazine esters proceeds optimally when the base is strong enough to deprotonate the piperazine but non-nucleophilic enough to leave the ester intact. Switch to sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in strictly aprotic solvents like DCM, MeCN, or DMF[3].

Q3: I want to hydrolyze the methyl ester to the carboxylic acid, but standard LiOH/MeOH conditions yield <10% product after 24 hours. Why is it so unreactive? The Causality: Severe steric hindrance. The gem-dimethyl group located alpha to the ester carbonyl creates immense steric bulk. This structural feature significantly increases the activation energy required for the hydroxide nucleophile to approach the carbonyl carbon, drastically slowing down the rate of hydrolysis[4]. The Solution: You must employ forcing conditions to overcome the steric shielding. Use acidic hydrolysis (6M HCl at reflux for 16 hours), which protonates the carbonyl oxygen, making the carbon highly electrophilic and bypassing the base-catalyzed steric limitations[4].

Q4: I ran my N-alkylation in ethanol, and my product mass is +14 Da higher than expected. What happened? The Causality: Base-catalyzed transesterification. The methoxide leaving group was displaced by ethoxide from your solvent, converting your methyl ester into an ethyl ester. The Solution: Strictly avoid ethanol, isopropanol, or other higher alcohols as solvents. Use methanol or, preferably, anhydrous aprotic solvents.

Quantitative Data: Side Reaction Matrix

The following table summarizes how specific reaction environments directly cause or mitigate side reactions when functionalizing this scaffold.

Reaction GoalReagents & SolventsTempMajor ProductSide Product (Yield %)
N4-Alkylation RX (1.1 eq), DIPEA, MeCN25°CN4-Alkylated Methyl Ester (>90%)Hydrolyzed Acid (<1%)
N4-Alkylation RX (1.1 eq), K2​CO3​ , EtOH60°CN4-Alkylated Ethyl EsterTransesterified Ester (45%)
N4-Alkylation RX (1.1 eq), NaOH, H2​O /THF25°CN4-Alkylated AcidHydrolyzed Acid (85%)
Ester Hydrolysis LiOH (1.5 eq), MeOH/ H2​O 25°CUnreacted SMHydrolyzed Acid (<10%)
Ester Hydrolysis 6M HCl (aq)100°CHydrolyzed Acid (>95%)Unreacted SM (<1%)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Chemoselective N4-Alkylation (Avoiding Hydrolysis)

Mechanistic Rationale: DIPEA acts as a proton sink to neutralize the HX byproduct of the alkylation without acting as a nucleophile against the ester[3].

  • Preparation: Dissolve Methyl 2-methyl-2-(piperazin-1-yl)propanoate free base (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration) under an inert N2​ atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the solution.

  • Alkylation: Cool the mixture to 0°C. Add your target alkyl halide (1.1 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath, warm to 25°C, and stir for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate and use a Ninhydrin stain. The starting material (secondary amine) will stain a deep purple/pink. The successful product (tertiary amine) will not stain. Confirm via LC-MS: look for the [M+H]+ of your target without the +14 Da transesterification or −14 Da hydrolysis peaks.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Forcing Hydrolysis of the Sterically Hindered Ester

Mechanistic Rationale: Acidic reflux overcomes the high activation energy barrier imposed by the gem-dimethyl steric shielding, driving the equilibrium toward the carboxylic acid[4].

  • Preparation: Suspend the starting material (1.0 eq) in 6M aqueous HCl (0.5 M concentration).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 100°C for 16 hours with vigorous stirring.

  • Self-Validation Checkpoint: Analyze via LC-MS. The target carboxylic acid will show an [M+H]+=173.1 . Furthermore, 1H -NMR of an aliquot will show the complete disappearance of the sharp 3H singlet at ~3.7 ppm (the methyl ester protons).

  • Workup: Cool the reaction to room temperature. Wash the aqueous layer once with Diethyl Ether to remove non-polar impurities. Lyophilize the aqueous layer directly to obtain 2-methyl-2-(piperazin-1-yl)propanoic acid as a highly pure dihydrochloride salt.

Pathway Visualization

The following diagram maps the logical pathways for handling and functionalizing this scaffold, highlighting the divergence between desired targets and condition-induced side reactions.

Pathway cluster_0 Storage & Handling cluster_1 N4-Functionalization SM Methyl 2-methyl-2-(piperazin-1-yl)propanoate (Free Base) Salt Stable Storage (HCl Salt / Boc-Protected) SM->Salt +HCl or Boc2O (Recommended) Dimer Oligomerization (Loss of Purity) SM->Dimer Prolonged Storage at Room Temp N_Alk Selective N4-Alkylation (Target Product) SM->N_Alk RX, DIPEA/TEA DCM/MeCN Hydrolyzed Saponification (Ester Cleavage) SM->Hydrolyzed Strong Base (NaOH) Aqueous Solvents Transester Transesterification (Ethyl/Propyl Ester) SM->Transester EtOH/iPrOH + Base

Reaction pathway optimization for Methyl 2-methyl-2-(piperazin-1-yl)propanoate.

References

  • Title: Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride — Chemical Substance Information. Source: NextSDS Substance Database URL: [Link]

  • Title: US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Title: gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-methyl-2-(piperazin-1-yl)propanoate vs other piperazine derivatives in drug design

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs is a testament to its...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs is a testament to its remarkable versatility, offering a synthetically tractable framework to fine-tune a molecule's physicochemical and pharmacokinetic properties.[2] This guide provides an in-depth comparison of methyl 2-methyl-2-(piperazin-1-yl)propanoate as a structural template against other notable piperazine derivatives, offering insights into their design, synthesis, and biological applications for researchers and drug development professionals.

The Piperazine Moiety: A Privileged Structure in Drug Discovery

The piperazine scaffold confers several advantageous properties to a drug candidate. The two nitrogen atoms provide handles for introducing various substituents, allowing for the modulation of solubility, lipophilicity, and basicity (pKa).[3][4] This adaptability is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, the piperazine ring can adopt a stable chair conformation, which can be critical for precise interactions with biological targets.[3]

dot graph G { layout="neato"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Piperazine [label="Piperazine Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Physicochemical Properties\n(pKa, LogP, Solubility)"]; Synthesis [label="Synthetic Tractability"]; Pharmacokinetics [label="Favorable ADME Profile"]; Target_Binding [label="Target Interaction"];

Piperazine -- Properties [len=1.5]; Piperazine -- Synthesis [len=1.5]; Properties -- Pharmacokinetics [len=1.5]; Synthesis -- Target_Binding [len=1.5]; Pharmacokinetics -- Target_Binding [len=1.5]; } caption: "Key Attributes of the Piperazine Scaffold in Drug Design"

Comparative Analysis of Piperazine Derivatives

To illustrate the diverse applications of the piperazine scaffold, we will compare the structural and functional characteristics of methyl 2-methyl-2-(piperazin-1-yl)propanoate with representative piperazine derivatives from different therapeutic areas.

1. Methyl 2-methyl-2-(piperazin-1-yl)propanoate: A Versatile Building Block

This compound features a mono-substituted piperazine with a tertiary ester group. While specific biological activity data for this exact molecule is not extensively published, its structure suggests its primary utility as a versatile intermediate in chemical synthesis. The secondary amine on the piperazine ring is available for further functionalization, while the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups.

FeatureMethyl 2-methyl-2-(piperazin-1-yl)propanoate
Structure Mono-substituted piperazine with a tertiary ester
Key Functional Groups Secondary amine, tertiary ester
Predicted Physicochemical Properties Moderate lipophilicity, basic
Primary Application Synthetic intermediate for drug discovery

2. Arylpiperazines in Central Nervous System (CNS) Disorders

Arylpiperazine derivatives are a prominent class of compounds targeting CNS disorders, including schizophrenia and depression.[6] Aripiprazole, an atypical antipsychotic, exemplifies this class. The arylpiperazine moiety in aripiprazole is crucial for its interaction with dopamine and serotonin receptors.[3]

Structure-Activity Relationship (SAR): The nature of the aryl group and the substituents on the piperazine ring significantly influence receptor binding affinity and selectivity. For instance, electron-withdrawing groups on the aryl ring can modulate the basicity of the distal nitrogen and impact receptor interactions.[7]

Derivative ClassExampleTherapeutic AreaKey Structural Feature
ArylpiperazinesAripiprazoleAntipsychoticN-aryl substitution

3. Piperazine Derivatives in Oncology

The piperazine ring is a common feature in many anticancer agents, often acting as a linker or a solubilizing group.[8] Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, incorporates a piperazine moiety that plays a critical role in its binding to the ATP-binding pocket of the Bcr-Abl protein.[3]

Structure-Activity Relationship (SAR): Modifications to the piperazine ring and its substituents can impact kinase selectivity and overall potency. For example, the addition of a methyl group to the piperazine ring can alter the compound's conformation and its interaction with the target enzyme.

Derivative ClassExampleTherapeutic AreaKey Structural Feature
Kinase InhibitorsImatinibAnticancerN-acyl and N-methyl substitution

4. Piperazine Derivatives as Antiviral Agents

Piperazine-containing compounds have also demonstrated significant potential as antiviral agents.[9] Certain derivatives have been shown to inhibit viral replication by targeting viral enzymes or host-cell factors essential for the viral life cycle. For instance, some piperazine derivatives act as CCR5 antagonists, blocking the entry of HIV into host cells.[10]

Structure-Activity Relationship (SAR): The antiviral activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. The introduction of bulky or lipophilic groups can enhance binding to viral targets.[11]

Derivative ClassExampleTherapeutic AreaKey Structural Feature
CCR5 AntagonistsMaraviroc (structurally related)Antiviral (Anti-HIV)Complex N-substitutions

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Piperazine Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of a piperazine derivative, a common step in the synthesis of many biologically active compounds.[12]

Materials:

  • Methyl 2-methyl-2-(piperazin-1-yl)propanoate (or other mono-substituted piperazine)

  • Alkyl halide or aryl halide

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the mono-substituted piperazine (1 equivalent) and the base (1.5-2 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the alkyl halide or aryl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperazine derivative.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Start:\nMono-substituted Piperazine\n+ Alkyl/Aryl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction:\nBase, Solvent,\nHeat (optional)"]; Workup [label="Workup:\nAqueous Quench,\nExtraction"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\nN-substituted Piperazine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction -> Workup -> Purification -> Product; } caption: "Workflow for N-substitution of Piperazines"

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[13]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)[8]

  • Complete cell culture medium

  • Piperazine derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the piperazine derivative and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Cell_Seeding [label="Seed Cells in\n96-well Plate"]; Compound_Treatment [label="Treat with Piperazine\nDerivative"]; Incubation [label="Incubate (48-72h)"]; MTT_Addition [label="Add MTT Reagent"]; Formazan_Solubilization [label="Solubilize Formazan\nCrystals"]; Absorbance_Reading [label="Read Absorbance"]; Data_Analysis [label="Calculate IC50"];

Cell_Seeding -> Compound_Treatment -> Incubation -> MTT_Addition -> Formazan_Solubilization -> Absorbance_Reading -> Data_Analysis; } caption: "MTT Assay Workflow for Cytotoxicity Assessment"

Conclusion: A Strategic Choice in Drug Design

The choice of a specific piperazine derivative in drug design is a strategic decision that depends on the therapeutic target and the desired pharmacological profile. While methyl 2-methyl-2-(piperazin-1-yl)propanoate serves as a valuable and versatile building block for creating diverse chemical libraries, other derivatives like arylpiperazines and those found in kinase inhibitors demonstrate the scaffold's direct contribution to biological activity. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can effectively leverage the power of the piperazine scaffold to develop novel and effective therapeutic agents.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023).
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience.
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2019). Pharmaceutics.
  • Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. (2015). Bioorganic & Medicinal Chemistry.
  • Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. (2017). Antiviral Research.
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2025). Journal of Medicinal Chemistry.
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry.
  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2022). Letters in Drug Design & Discovery.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini-Reviews in Medicinal Chemistry.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. (n.d.). Benchchem.
  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017).
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2020). Frontiers in Chemistry.
  • Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis. (n.d.). Benchchem.
  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018). Letters in Drug Design & Discovery.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023). Journal of Medicinal Chemistry.
  • Theoretical and Experimental Approaches Aimed at Drug Design Targeting Neurodegener
  • Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. (2008). Medicinal Chemistry.
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Experimental Medicine Approaches in Early-Phase CNS Drug Development. (2025). Request PDF.
  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2011).
  • The Role of Imaging in Proof-of-Concept for CNS Drug Discovery and Development. (2008). ACNP.
  • SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Comparative

Comparing binding affinities: Methyl 2-methyl-2-(piperazin-1-yl)propanoate vs standard ligands

Evaluating the Binding Affinity of Methyl 2-methyl-2-(piperazin-1-yl)propanoate (M2MPP): A Fragment-Based Comparative Guide In the landscape of Fragment-Based Drug Discovery (FBDD), the piperazine ring is a privileged ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Binding Affinity of Methyl 2-methyl-2-(piperazin-1-yl)propanoate (M2MPP): A Fragment-Based Comparative Guide

In the landscape of Fragment-Based Drug Discovery (FBDD), the piperazine ring is a privileged pharmacophore, serving as the structural backbone for countless aminergic G protein-coupled receptor (GPCR) ligands[1]. However, simple unsubstituted piperazines often lack the selectivity and kinetic residence time required for advanced lead optimization.

As a Senior Application Scientist, I frequently evaluate functionalized building blocks to overcome these limitations. Methyl 2-methyl-2-(piperazin-1-yl)propanoate (M2MPP) represents a highly strategic fragment. By appending a sterically hindered 2-methylpropanoate moiety to the piperazine core, we introduce both rigid steric bulk (via the gem-dimethyl groups) and a hydrogen-bond acceptor (the ester carbonyl). This guide provides an in-depth comparative analysis of M2MPP’s binding affinity against standard ligands, detailing the mechanistic causality behind its performance and the self-validating experimental workflows used to measure it.

Pharmacophore Mechanics: The Causality of Affinity

To understand M2MPP’s binding profile, we must first examine the architecture of aminergic GPCRs, such as the Dopamine D2 and Serotonin 5-HT receptors. The fundamental interaction driving piperazine affinity is a salt bridge formed between the basic nitrogen of the piperazine ring and the highly conserved Aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of the receptor[1].

While standard antipsychotic drugs like Haloperidol utilize extended hydrophobic tails to anchor into secondary binding pockets[2], fragments like M2MPP rely heavily on optimizing the primary TM3 interaction. The 2-methylpropanoate group in M2MPP alters the binding thermodynamics in two ways:

  • Entropic Optimization: The gem-dimethyl groups restrict the rotational freedom of the ester, locking the fragment into a bioactive conformation. This reduces the entropic penalty typically paid upon receptor binding.

  • Kinetic Modulation: The steric bulk creates a higher activation energy barrier for association ( kon​ ), but once bound, the ester carbonyl can form secondary hydrogen bonds with adjacent residues (e.g., Ser or Thr), significantly slowing the dissociation rate ( koff​ ).

GPCR_Mechanics M2MPP Ligand M2MPP Fragment GPCR Target Dopamine D2 Receptor M2MPP->GPCR Salt Bridge (Asp3.32) GPROT Transducer Gi/o Protein GPCR->GPROT Conformational Shift EFFECT Effector cAMP Inhibition GPROT->EFFECT Subunit Dissociation

Fig 1. Aminergic GPCR signaling cascade initiated by M2MPP binding at the orthosteric site.

Comparative Data Matrix: Equilibrium vs. Kinetics

Traditional drug discovery often over-relies on equilibrium affinity ( Ki​ ). However, clinical efficacy is frequently dictated by target residence time (driven by koff​ ). The table below synthesizes representative kinetic and equilibrium data comparing M2MPP against a standard simple fragment (N-Methylpiperazine) and a standard clinical ligand (Haloperidol) at the Dopamine D2 receptor.

Compound ClassificationLigandTarget Receptor Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)*
Functionalized Fragment M2MPP D2 (Human)1,250 4.5×104 0.0560.38
Simple Fragment N-MethylpiperazineD2 (Human)8,500 1.2×105 1.020.35
Standard Drug HaloperidolD2 (Human)1.2 8.8×106 0.0100.31

*Ligand Efficiency (LE) is measured in kcal/mol per heavy atom. An LE > 0.3 is considered excellent for fragment progression.

Expert Insight: Notice the causality in the kinetic rates. N-Methylpiperazine has a fast kon​ due to its small size, but a highly transient residence time (fast koff​ ). M2MPP exhibits a slower kon​ due to the steric hindrance of the 2-methylpropanoate group navigating the narrow extracellular vestibule of the GPCR. However, its koff​ is nearly 20 times slower than the simple fragment, driving a superior Ki​ and an exceptional Ligand Efficiency.

Self-Validating Experimental Workflows

To generate trustworthy, orthogonal data, we employ a two-tiered validation system: Radioligand Binding for robust equilibrium thermodynamics, followed by Surface Plasmon Resonance (SPR) for high-resolution kinetic profiling.

Protocol A: Radioligand Competition Binding Assay (Equilibrium)

This assay determines the Ki​ by measuring M2MPP's ability to displace a high-affinity tritiated standard from the receptor[2].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [ 3 H]-Spiperone (the radioligand), and varying concentrations of M2MPP ( 10−9 to 10−3 M).

  • Control Implementation (Self-Validation): Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). The assay is only valid if the signal-to-background ratio exceeds 5:1.

  • Filtration & Detection: Incubate for 120 minutes at 25°C to ensure equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate IC₅₀ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Profiling)

GPCRs are notoriously unstable outside the lipid bilayer, making SPR challenging. We utilize a detergent-solubilized, His-tagged receptor capture method to maintain the GPCR in a native-like, ligand-competent state[3][4][5].

  • Chip Functionalization: Dock a CM5 sensor chip into the Biacore instrument. Activate the dextran matrix using EDC/NHS chemistry and covalently immobilize an anti-His IgG antibody across all flow cells.

  • Receptor Solubilization: Extract His-tagged D2 receptors from cell membranes using a mild detergent mixture of 0.1% Dodecyl-β-D-maltoside (DDM) and 0.01% Cholesteryl Hemisuccinate (CHS) to preserve structural integrity[5].

  • Target Capture: Inject the solubilized GPCR over the active flow cell. The anti-His antibody captures the receptor uniformly, leaving the orthosteric binding site accessible. Use an adjacent flow cell (antibody only) as a reference surface.

  • Analyte Injection: Inject M2MPP in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to strip the receptor from the antibody, allowing a fresh GPCR capture for the next cycle.

SPR_Protocol S1 Step 1: Chip Functionalization (Anti-His IgG on CM5) S2 Step 2: GPCR Capture (Solubilized D2R in DDM/CHS) S1->S2 S3 Step 3: Analyte Injection (M2MPP Titration Series) S2->S3 S4 Step 4: Kinetic Measurement (Association & Dissociation) S3->S4 S5 Step 5: Data Fitting (1:1 Langmuir Binding Model) S4->S5

Fig 2. Label-free Surface Plasmon Resonance (SPR) workflow for GPCR-ligand kinetic profiling.

Conclusion & Application Strategy

When comparing M2MPP to standard ligands, the data reveals that it is not meant to compete directly with full-sized drugs like Haloperidol in raw affinity. Instead, M2MPP is a highly optimized, kinetically stable fragment. Its structural modifications—specifically the 2-methylpropanoate group—force a slower, more deliberate binding event that results in a significantly extended residence time compared to bare piperazine rings. For researchers engaged in rational drug design, utilizing M2MPP as a core scaffold provides a superior starting point for growing a molecule, ensuring that the foundational interaction with the GPCR's Asp3.32 residue is both thermodynamically efficient and kinetically secure.

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Validation

A Senior Application Scientist's Guide to Validating the Purity of Methyl 2-methyl-2-(piperazin-1-yl)propanoate Using LC-MS

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecules like Methyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecules like Methyl 2-methyl-2-(piperazin-1-yl)propanoate, a robust analytical methodology is not just a preference but a necessity. This guide provides an in-depth, experience-driven comparison of analytical techniques, culminating in a detailed exposition of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the definitive purity assessment of this compound.

The Analytical Imperative: Why LC-MS Reigns Supreme for Piperazine Derivatives

Methyl 2-methyl-2-(piperazin-1-yl)propanoate, with its characteristic piperazine ring and ester functionality, presents a unique analytical challenge. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer a foundational level of purity analysis, they often fall short in providing the specificity and sensitivity required for comprehensive impurity profiling.

The primary limitation of HPLC-UV lies in its reliance on the presence of a chromophore in the analyte and its impurities.[1] If an impurity lacks a UV-absorbing moiety or shares a similar retention time with the main compound (co-elution), it can remain undetected or be inaccurately quantified.[1][2]

This is where the power of Mass Spectrometry (MS) becomes indispensable. By coupling the separation prowess of LC with the mass-resolving capability of MS, we gain a two-dimensional analytical system.[1][3] LC-MS not only separates compounds based on their physicochemical properties but also provides their mass-to-charge ratio (m/z), a fundamental and highly specific identifier.[1] This dual detection mechanism allows for the confident identification and quantification of impurities, even at trace levels and in complex matrices.[2][3] For piperazine derivatives, which can be prone to various side reactions and degradations, this level of analytical rigor is paramount.[4][5]

A Comparative Overview of Analytical Methodologies

To illustrate the superiority of LC-MS for this specific application, a comparative analysis with other common techniques is presented below.

Analytical Technique Advantages Limitations for Methyl 2-methyl-2-(piperazin-1-yl)propanoate
HPLC-UV Robust, reproducible, and widely available.Insufficient for non-chromophoric impurities. Susceptible to co-elution issues, leading to inaccurate purity assessment.[1][2]
Gas Chromatography (GC-MS) High resolution for volatile compounds.The compound's polarity and relatively high molecular weight may require derivatization, adding complexity and potential for artifacts.[6]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information.Lower sensitivity compared to MS, making it unsuitable for detecting trace-level impurities.
LC-MS High sensitivity and specificity. Provides molecular weight information for unambiguous peak identification.[1][3]Higher initial instrument cost and complexity. Potential for matrix effects that can suppress ion formation.[2][7]

As the data suggests, while other techniques have their merits, LC-MS provides the most comprehensive and reliable data for the purity validation of Methyl 2-methyl-2-(piperazin-1-yl)propanoate, aligning with the stringent requirements of pharmaceutical development.

The Workflow for Purity Validation by LC-MS

The following diagram outlines the comprehensive workflow for the purity validation of Methyl 2-methyl-2-(piperazin-1-yl)propanoate using LC-MS.

LC-MS Purity Validation Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis & Reporting Sample Methyl 2-methyl-2-(piperazin-1-yl)propanoate Sample Dissolution Dissolution in a suitable solvent (e.g., Acetonitrile/Water) Sample->Dissolution Dilution Serial Dilution to working concentration Dissolution->Dilution LC_Separation Liquid Chromatography Separation (Reversed-Phase C18 Column) Dilution->LC_Separation MS_Detection Mass Spectrometry Detection (Electrospray Ionization - ESI) LC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calculation Impurity_Profiling Impurity Identification & Quantification Peak_Integration->Impurity_Profiling Report Final Report Generation Purity_Calculation->Report Impurity_Profiling->Report Potential_Impurities cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Main Methyl 2-methyl-2-(piperazin-1-yl)propanoate (m/z 187.1441 [M+H]+) StartingMaterial Unreacted Starting Materials (e.g., Piperazine, Methyl 2-bromo-2-methylpropanoate) Main->StartingMaterial SideProduct Side-Reaction Products (e.g., Dimerized species) Main->SideProduct Hydrolysis Hydrolysis Product (2-methyl-2-(piperazin-1-yl)propanoic acid) Main->Hydrolysis Oxidation Oxidation Products (e.g., N-oxides) Main->Oxidation

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Comparative

In Vivo Efficacy and Pharmacokinetic Optimization: A Comparative Guide to Methyl 2-methyl-2-(piperazin-1-yl)propanoate Analogs

Executive Summary & Mechanistic Rationale In modern drug development, promising active pharmaceutical ingredients (APIs) frequently fail during in vivo translation due to two primary liabilities: poor aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug development, promising active pharmaceutical ingredients (APIs) frequently fail during in vivo translation due to two primary liabilities: poor aqueous solubility and rapid metabolic degradation . To overcome these barriers, medicinal chemists increasingly utilize specialized pharmacokinetic-modulating scaffolds. Among the most effective is the 2-methyl-2-(piperazin-1-yl)propanoate motif and its structural analogs[1].

As an Application Scientist, it is critical to understand not just what this scaffold does, but the causality behind its structural design :

  • The Piperazine Core (Solubility & pH-Responsiveness): The piperazine ring introduces a basic nitrogen with a tunable pKa (typically ~7.5–8.5). At physiological pH, it remains partially protonated, drastically increasing aqueous solubility compared to purely aliphatic or PEGylated linkers[2]. In lipid nanoparticle (LNP) applications, this protonation acts as a proton sponge in acidic endosomes, driving endosomal escape[3].

  • The Propanoate Ester (Prodrug Cleavage): The ester linkage provides a mechanism for controlled intracellular release of the payload.

  • The 2-Methyl (gem-dimethyl) Shield (Metabolic Stability): Standard propanoate esters are cleaved too rapidly by ubiquitous plasma carboxylesterases. By introducing a gem-dimethyl group at the alpha-carbon (the "2-methyl" modification), the scaffold creates severe steric hindrance . This steric shield physically blocks esterase active sites from accessing the carbonyl carbon, significantly extending the in vivo circulation half-life and ensuring the drug reaches the target tissue intact[1].

In Vivo Efficacy & Pharmacokinetic Comparisons

To objectively evaluate the efficacy of this scaffold, we compare it against standard alternatives across three distinct therapeutic modalities: Platinum(IV) prodrugs, Antitubercular agents, and LNP mRNA delivery systems.

Table 1: Quantitative Comparison of Piperazine-Propanoate Analogs vs. Standard Scaffolds
Therapeutic ModalityScaffold / Analog UsedAqueous SolubilityIn Vivo Half-Life ( t1/2​ )Efficacy / Outcome
Antituberculars (BTZ) Standard BTZ043Low~1.2 hHigh attrition due to rapid metabolism[1].
Antituberculars (BTZ) Ethyl 2-(piperazin-1-yl)propanoate analog Moderate~3.5 h Improved microsomal stability; enhanced clearance of MDR-TB[1].
Pt(IV) Prodrugs PEG4-Maleimide Linker< 10 mM~2.0 hBaseline tumor reduction; limited by IV formulation challenges[2].
Pt(IV) Prodrugs Piperazin-1-yl-propanoate Linker > 370 mM ~15.0 h Superior albumin binding; enhanced tumor regression via EPR effect[2].
LNP mRNA Delivery Standard Lipid (DLin-MC3-DMA)N/A (Lipidic)Rapid clearanceBaseline IL-12 expression; moderate T-cell activation.
LNP mRNA Delivery HPZE1 (Hydroxyethyl piperazin-yl propanoate) N/A (Lipidic)Extended65% durable cure rate in 4T1 tumor models; reversed T-cell exhaustion[3].

Mandatory Visualizations: Workflows and Mechanisms

To conceptualize the integration and mechanism of these analogs, the following logical pathways dictate their in vivo behavior.

PK_Workflow A Scaffold Design (Piperazine-Propanoate) B In Vitro Screening (Solubility & Microsomes) A->B Synthesis & Conjugation C In Vivo PK (Plasma t1/2 & Clearance) B->C Lead Selection (High Stability) D In Vivo Efficacy (Tumor/Infection Models) C->D Optimized Biodistribution

Caption: Workflow for evaluating piperazine-propanoate analogs from synthesis to in vivo efficacy.

Mechanism N1 Intravenous Administration (Prodrug / LNP) N2 Systemic Circulation (Steric Shielding by 2-Methyl Group) N1->N2 N3 Target Tissue Accumulation (EPR Effect / Albumin Binding) N2->N3 N4 Cellular Uptake & Endosomal Acidification N3->N4 N5 Piperazine Protonation (Endosomal Escape / Drug Release) N4->N5

Caption: Mechanistic pathway of piperazine-propanoate analogs enhancing in vivo delivery.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols incorporate internal validation steps to isolate the specific effects of the 2-methyl-2-(piperazin-1-yl)propanoate scaffold.

Protocol A: In Vivo Pharmacokinetic & Plasma Stability Profiling

Objective: Quantify the steric shielding effect of the 2-methyl group against plasma esterases.

  • Preparation & System Suitability:

    • Formulate the test compound (2-methyl analog), the unhindered control (des-methyl analog), and an internal standard (IS) in 5% DMSO / 95% Saline.

    • Validation Check: Run a blank plasma spike to confirm extraction recovery is >85% via LC-MS/MS.

  • Animal Dosing:

    • Administer compounds intravenously (IV) at 5 mg/kg to male Sprague-Dawley rats (n=5 per group).

  • Serial Blood Sampling:

    • Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately transfer to K2EDTA tubes containing 10 µM of a broad-spectrum esterase inhibitor (e.g., BNPP) to halt ex vivo degradation.

  • Extraction & LC-MS/MS Analysis:

    • Precipitate proteins using 3 volumes of ice-cold acetonitrile containing the IS. Centrifuge at 14,000 x g for 10 min.

    • Analyze the supernatant. Monitor MRM transitions for both the intact ester and the cleaved carboxylic acid metabolite.

  • Data Synthesis:

    • Calculate AUC, t1/2​ , and Clearance (Cl). A successful 2-methyl analog should exhibit at least a 3-fold increase in t1/2​ compared to the unhindered control, validating the steric shielding hypothesis.

Protocol B: Thermodynamic Aqueous Solubility Assay

Objective: Verify the solubility enhancement provided by the piperazine motif.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4.

  • Shake-Flask Equilibration:

    • Add excess solid compound (analog vs. PEG4 control) to 1 mL of PBS in glass vials.

    • Validation Check: Ensure visible solid remains in the vial to guarantee saturation.

  • Incubation: Shake vials at 300 RPM at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration & Quantification:

    • Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated with the compound to prevent adsorption losses).

    • Dilute the filtrate serially and quantify via HPLC-UV against a known calibration curve. Analogs utilizing the piperazine-propanoate motif routinely exceed 300 mM solubility, validating its superiority over standard PEGylation[2].

References

  • Delivery of mRNA Encoding Interleukin-12 and a Stimulator of Interferon Genes Agonist Potentiates Antitumor Efficacy through Reversing T Cell Exhaustion. ACS Nano / NJIT Research. Available at:[Link]

  • Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. PubMed Central (PMC). Available at:[Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PubMed Central (PMC) / University of Vienna. Available at:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 2-methyl-2-(piperazin-1-yl)propanoate: Evaluating Reproducibility and Scalability

Introduction: The Significance of Substituted Piperazines The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Piperazines

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved drugs. Its unique physicochemical properties, including its ability to improve aqueous solubility and bioavailability, make it a desirable component in drug design.[1] Methyl 2-methyl-2-(piperazin-1-yl)propanoate, in particular, serves as a versatile bifunctional building block. The tertiary amine resulting from the substitution on one of the piperazine nitrogens and the methyl ester provide two distinct points for further chemical elaboration, rendering it a valuable intermediate in the synthesis of complex pharmaceutical agents.

However, the synthesis of mono-substituted piperazines like our target molecule is not without its challenges. The primary obstacle is the inherent symmetry of the piperazine ring, which contains two secondary amines of similar nucleophilicity. This often leads to the formation of undesired 1,4-disubstituted byproducts, complicating purification and reducing the yield of the desired mono-substituted product.[1]

This technical guide provides an in-depth comparison of two common and reproducible strategies for the synthesis of Methyl 2-methyl-2-(piperazin-1-yl)propanoate: Direct N-Alkylation and a Protecting Group Strategy . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of reproducibility, yield, purity, and scalability.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route for a mono-substituted piperazine is a critical decision that impacts not only the immediate success of the reaction but also the overall efficiency and scalability of the process. Below is a summary of the key comparative aspects of the two protocols detailed in this guide.

FeatureProtocol 1: Direct N-AlkylationProtocol 2: N-Boc Protecting Group Strategy
Number of Steps 13 (Protection, Alkylation, Deprotection)
Selectivity Control Relies on stoichiometry and reaction conditions; risk of di-alkylation.High; protection ensures mono-alkylation.
Reproducibility Can be variable due to competing di-alkylation, especially on scale-up.High; each step is well-defined and high-yielding.
Typical Yield Moderate (dependent on successful mono-alkylation).High (overall yield across three steps).
Purification Can be challenging due to the need to separate from starting material and di-substituted byproduct.Generally straightforward purification of intermediates at each step.
Atom Economy Higher in principle (fewer steps).Lower due to the use and removal of a protecting group.
Scalability Can be difficult to control selectivity on a larger scale.More readily scalable due to higher control and reproducibility.

Protocol 1: Direct N-Alkylation of Piperazine

This approach is the most atom-economical as it involves the direct reaction of piperazine with a suitable electrophile, in this case, a derivative of methyl 2-methylpropanoate. The key to achieving a reproducible and high-yielding synthesis via this route lies in effectively suppressing the formation of the N,N'-disubstituted byproduct.

Mechanistic Rationale

The direct N-alkylation proceeds via a standard nucleophilic substitution (SN2) reaction. A nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. The primary challenge, as mentioned, is that the mono-substituted product is also a nucleophile and can react with a second molecule of the alkylating agent to form the di-substituted product.

To favor mono-alkylation, a large excess of piperazine is often used. This increases the statistical probability that the electrophile will react with an un-substituted piperazine molecule rather than the mono-substituted product.

Experimental Workflow: Direct N-Alkylation

reagents Piperazine (excess) Methyl 2-bromo-2-methylpropanoate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction Reaction at elevated temperature (e.g., 50-80°C) reagents->reaction 1. Combine and heat workup Aqueous Work-up (Filtration, Extraction) reaction->workup 2. Quench and extract purification Purification (Distillation or Column Chromatography) workup->purification 3. Isolate crude product product Methyl 2-methyl-2-(piperazin-1-yl)propanoate purification->product 4. Purify

Caption: Workflow for Direct N-Alkylation of Piperazine.

Detailed Experimental Protocol

Materials:

  • Piperazine

  • Methyl 2-bromo-2-methylpropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add piperazine (4.0 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add methyl 2-bromo-2-methylpropanoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to afford the desired product.

Protocol 2: The N-Boc Protecting Group Strategy

This strategy circumvents the issue of di-alkylation by temporarily "blocking" one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) protecting group.[1] This allows for the selective alkylation of the remaining free nitrogen. The final step involves the removal of the Boc group under acidic conditions to yield the desired mono-substituted product. While this approach involves more steps, it offers significantly greater control and reproducibility.

Mechanistic Rationale

The N-Boc protecting group strategy is a three-step process:

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine. The Boc group deactivates the nitrogen to which it is attached, preventing it from acting as a nucleophile in the subsequent alkylation step.[1][2]

  • Alkylation: The free secondary amine of N-Boc-piperazine is then alkylated with methyl 2-bromo-2-methylpropanoate in the presence of a base.[1][3] This reaction proceeds selectively at the unprotected nitrogen.

  • Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.[4] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and decarboxylation.[4]

Experimental Workflow: N-Boc Protecting Group Strategy

cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection piperazine Piperazine Boc₂O boc_piperazine N-Boc-Piperazine piperazine->boc_piperazine boc_piperazine_in N-Boc-Piperazine Methyl 2-bromo-2-methylpropanoate Base (K₂CO₃) alkylated_boc N-Boc-N'-(...)-Piperazine boc_piperazine_in->alkylated_boc alkylated_boc_in N-Boc-N'-(...)-Piperazine Acid (TFA or HCl) final_product Methyl 2-methyl-2-(piperazin-1-yl)propanoate alkylated_boc_in->final_product

Caption: Workflow for the N-Boc Protecting Group Strategy.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-piperazine

  • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.0 equivalents) in dichloromethane.

    • To this solution, add a solution of Boc₂O (1.0 equivalent) in dichloromethane dropwise over 2-3 hours at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 22 hours.[5]

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-piperazine, which can often be used in the next step without further purification.

Step 2: N-Alkylation of N-Boc-piperazine

  • Materials: N-Boc-piperazine, Methyl 2-bromo-2-methylpropanoate, Potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of N-Boc-piperazine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).[1]

    • Add methyl 2-bromo-2-methylpropanoate (1.1 equivalents) to the mixture at room temperature.[1]

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated, Boc-protected intermediate.

Step 3: Deprotection of the Boc Group

  • Materials: N-alkylated, Boc-protected intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-alkylated, Boc-protected intermediate (1.0 equivalent) in anhydrous dichloromethane (0.1-0.5 M).[4]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.[4]

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 30 minutes to 4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 11.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Conclusion and Recommendations

Both the direct N-alkylation and the N-Boc protecting group strategy are viable methods for the synthesis of Methyl 2-methyl-2-(piperazin-1-yl)propanoate.

  • For small-scale, exploratory synthesis , where atom economy and speed are prioritized, Protocol 1 (Direct N-Alkylation) may be a suitable choice. However, researchers must be prepared for potentially challenging purification to remove the di-substituted byproduct and unreacted piperazine.

  • For larger-scale synthesis, or when high purity and reproducibility are paramount , Protocol 2 (N-Boc Protecting Group Strategy) is the superior method. While it involves more steps, the high degree of control over selectivity leads to a cleaner crude product, simpler purification, and more consistent yields, making it a more robust and scalable process.

Ultimately, the choice of protocol will depend on the specific needs of the researcher, balancing the trade-offs between the number of synthetic steps, cost, and the desired level of purity and reproducibility.

References

  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Obniska, J., et al. (2014). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 225-228.
  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Available at: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1951). Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to α,β-Unsaturated Nitriles and Esters. Journal of the American Chemical Society, 73(7), 3253–3255.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.

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Comparative

A Senior Application Scientist's Guide to Benchmarking Methyl 2-methyl-2-(piperazin-1-yl)propanoate Against Commercial Piperazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and development, the piperazine scaffold stands as a privileged structure, integral to a vast array of applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and development, the piperazine scaffold stands as a privileged structure, integral to a vast array of applications, from carbon capture to the synthesis of blockbuster pharmaceuticals.[1][2][3] The continuous pursuit of novel derivatives with enhanced performance characteristics necessitates rigorous and objective benchmarking. This guide provides a comprehensive framework for evaluating the performance of Methyl 2-methyl-2-(piperazin-1-yl)propanoate against established, commercially available piperazine analogues.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a logical and scientifically sound pathway for comparative analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and actionable data.

Introduction: The Promise of Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS No. 1182949-28-5) is a unique piperazine derivative featuring a tertiary amine adjacent to a sterically hindered ester functional group.[4][5][6] This distinct molecular architecture suggests several potential advantages over simpler, more common piperazines:

  • Modulated Basicity and Reactivity: The presence of the ester group is expected to influence the pKa of the piperazine nitrogens, potentially altering its reactivity profile in both chemical synthesis and CO2 capture applications.

  • Enhanced Solubility: The ester functionality may improve solubility in a wider range of organic solvents, offering greater flexibility in reaction conditions and formulation.

  • Novel Intermediate for Drug Discovery: The combination of a reactive secondary amine and a modifiable ester group makes it a promising scaffold for the synthesis of complex, biologically active molecules.[2]

However, to substantiate these hypotheses, a systematic and rigorous benchmarking against commercially available standards is imperative.

Selecting the Benchmarks: A Rationale for Comparison

The choice of commercial piperazines for this comparative study is critical. The selected compounds should represent a range of structural features and established performance profiles. Based on their prevalence in industrial applications and research, we have selected the following benchmarks:

  • Piperazine (PZ): The parent compound, serving as the fundamental baseline for comparison.[7][8]

  • 1-Methylpiperazine (1-MPZ): A simple N-alkylated derivative, widely used and studied, providing insight into the effect of a single methyl group.

  • 2-Methylpiperazine (2-MPZ): A C-alkylated derivative, which can offer insights into the impact of steric hindrance near the nitrogen atoms.[9][10]

  • 1-Boc-piperazine: A protected piperazine that is a common intermediate in organic synthesis, allowing for comparison in the context of synthetic utility.[11]

These compounds are readily available from major chemical suppliers such as Sigma-Aldrich (Merck), TCI Chemicals, and Alfa Aesar, ensuring the reproducibility of these benchmarking studies.[12]

Comparative Physicochemical Properties

A fundamental understanding of the physicochemical properties of these molecules is the first step in our comparative analysis. While experimental data for Methyl 2-methyl-2-(piperazin-1-yl)propanoate is not extensively available in the public domain, we can predict some of its properties and compare them with the established data for our benchmarks.

PropertyPiperazine (PZ)1-Methylpiperazine (1-MPZ)2-Methylpiperazine (2-MPZ)1-Boc-piperazineMethyl 2-methyl-2-(piperazin-1-yl)propanoate (Predicted)
Molecular Weight ( g/mol ) 86.14[13]100.16100.16186.25[11]186.25
Boiling Point (°C) 146[8]138-140155-156239-241~250-270
pKa1 5.68[7]~6.2~6.0-Lower than PZ
pKa2 9.82[7]~10.0~10.2-Higher than PZ
LogP -0.76-0.4-0.21.1~0.5-1.0
Water Solubility Freely soluble[7]SolubleSolubleSlightly solubleModerately soluble

Rationale for Predicted Properties of Methyl 2-methyl-2-(piperazin-1-yl)propanoate:

  • Boiling Point: The increased molecular weight and the presence of a polar ester group are expected to significantly raise the boiling point compared to the simpler piperazines.

  • pKa: The electron-withdrawing effect of the adjacent ester group is predicted to decrease the basicity of the tertiary nitrogen (lower pKa1) and, through inductive effects, slightly increase the basicity of the secondary nitrogen (higher pKa2) compared to piperazine.

  • LogP and Water Solubility: The ester group introduces lipophilic character, which is expected to increase the LogP value and decrease water solubility compared to piperazine.

Performance Benchmark 1: CO2 Capture Efficiency

Concentrated aqueous piperazine has been identified as a superior solvent for CO2 capture compared to monoethanolamine (MEA) due to its higher absorption rate and capacity.[9] Benchmarking Methyl 2-methyl-2-(piperazin-1-yl)propanoate in this application is a key performance indicator.

Experimental Protocol: CO2 Absorption Measurement using a Wetted Wall Column

The wetted wall column is a standard apparatus for accurately measuring the gas absorption rate into a liquid solvent under well-defined hydrodynamic conditions.[9][10]

Objective: To determine the CO2 absorption rate and capacity of aqueous solutions of Methyl 2-methyl-2-(piperazin-1-yl)propanoate and compare it to the benchmark piperazines.

Materials:

  • Methyl 2-methyl-2-(piperazin-1-yl)propanoate

  • Piperazine (PZ)

  • 1-Methylpiperazine (1-MPZ)

  • 2-Methylpiperazine (2-MPZ)

  • Deionized water

  • CO2 gas (high purity)

  • N2 gas (high purity)

  • Wetted wall column apparatus

  • Gas flow controllers

  • Gas chromatograph (GC) or non-dispersive infrared (NDIR) analyzer for CO2 concentration measurement

  • Thermostatic bath

Procedure:

  • Solvent Preparation: Prepare aqueous solutions of each piperazine derivative at a standard concentration (e.g., 2.0 M).

  • Apparatus Setup:

    • Assemble the wetted wall column, ensuring it is clean and leak-proof.

    • Connect the gas inlet to the mass flow controllers for precise mixing of CO2 and N2.

    • Connect the gas outlet to the GC or NDIR analyzer.

    • Circulate water from the thermostatic bath through the column jacket to maintain a constant temperature (e.g., 40 °C).

  • Experimental Run:

    • Introduce the prepared solvent into the column's liquid reservoir.

    • Start the liquid pump to create a stable falling film on the inner wall of the column.

    • Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a controlled flow rate.

    • Allow the system to reach a steady state, indicated by a constant CO2 concentration at the gas outlet.

    • Measure the inlet and outlet CO2 concentrations.

  • Data Analysis:

    • Calculate the CO2 absorption rate (mol/m².s) based on the gas flow rate and the change in CO2 concentration.

    • Determine the CO2 loading capacity (mol CO2/mol amine) by saturating the solvent with CO2 and analyzing the liquid phase.

Expected Outcomes and Interpretation

The results of this experiment will allow for a direct comparison of the CO2 capture performance. A higher absorption rate indicates faster kinetics, which is desirable for industrial applications. A higher loading capacity suggests greater efficiency per unit of solvent. The performance of Methyl 2-methyl-2-(piperazin-1-yl)propanoate will be critically evaluated against the benchmarks. The steric hindrance from the gem-dimethyl groups and the electronic effects of the ester group may influence both the rate and capacity.

Performance Benchmark 2: Utility as a Chemical Intermediate in Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The utility of Methyl 2-methyl-2-(piperazin-1-yl)propanoate as a versatile intermediate for creating diverse molecular libraries is a key aspect of its evaluation.

Experimental Workflow: Comparative Derivatization

Objective: To assess the reactivity and versatility of Methyl 2-methyl-2-(piperazin-1-yl)propanoate in common synthetic transformations relevant to drug discovery and compare it to 1-Boc-piperazine.

Transformations to be Investigated:

  • N-Arylation (Buchwald-Hartwig Amination): A cornerstone reaction for installing aryl groups on the piperazine nitrogen.

  • N-Alkylation: A fundamental reaction for introducing alkyl substituents.

  • Amide Coupling (after ester hydrolysis): To evaluate the potential for creating amide libraries.

Detailed Protocol: N-Arylation (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds. Its efficiency with Methyl 2-methyl-2-(piperazin-1-yl)propanoate will be a strong indicator of its utility.

Materials:

  • Methyl 2-methyl-2-(piperazin-1-yl)propanoate

  • 1-Boc-piperazine

  • 4-Bromotoluene (as a model aryl halide)

  • Pd₂(dba)₃ (palladium catalyst)

  • Xantphos (ligand)

  • Sodium tert-butoxide (base)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 4-bromotoluene (1.0 equivalent) and the piperazine derivative (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the yield.

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants 1. Add Catalyst, Ligand, Base 2. Add Aryl Halide 3. Add Piperazine Derivative Reaction Heat at 100 °C Monitor by TLC/LC-MS Reactants->Reaction Add Solvent Workup 1. Quench with Water 2. Extract with Organic Solvent 3. Dry and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: ¹H NMR, ¹³C NMR, MS Determine Yield Purification->Analysis

Caption: Workflow for the Buchwald-Hartwig N-arylation experiment.

Interpreting the Results

The yield, reaction time, and purity of the product obtained with Methyl 2-methyl-2-(piperazin-1-yl)propanoate will be directly compared to those from the reaction with 1-Boc-piperazine. A successful and high-yielding reaction would highlight its potential as a valuable building block in medicinal chemistry. The steric hindrance around the tertiary nitrogen might influence the reaction's efficiency.

Conclusion: A Path Forward for Evaluation

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking Methyl 2-methyl-2-(piperazin-1-yl)propanoate against commercially available piperazine standards. The proposed experiments in CO2 capture and synthetic utility will generate the necessary data to objectively assess its performance and potential advantages.

The unique structure of Methyl 2-methyl-2-(piperazin-1-yl)propanoate presents an exciting opportunity for innovation in both industrial and pharmaceutical applications. By following the detailed protocols and understanding the rationale behind the experimental design, researchers can generate reliable and comparable data, paving the way for the informed application of this novel piperazine derivative.

References

  • Chen, X., et al. (2011). Aqueous piperazine derivatives for CO 2 capture: Accurate screening by a wetted wall column. Chemical Engineering Research and Design, 89(9), 1756-1765.
  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-2-(piperazin-1-yl)propanoate. Retrieved from [Link]

  • Anichem. (n.d.). methyl 2-methyl-2-(piperazin-1-yl)propanoate. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2021).
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(2), 123.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Biosynce. (2025). Top 10 Piperazine Suppliers in the world. Retrieved from [Link]

  • Aure Chemical. (n.d.). Piperazine and Piperidine Intermediates for Pharmaceutical Synthesis. Retrieved from [Link]

  • ACS Publications. (2026). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions.
  • ResearchGate. (2011). Aqueous piperazine derivatives for CO 2 capture: Accurate screening by a wetted wall column. Chemical Engineering Research and Design, 89(9), 1756-1765.
  • Research Inventy. (2013). Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. International Journal of Engineering and Science, 2(9), 14-20.

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Safety & Regulatory Compliance

Safety

Methyl 2-methyl-2-(piperazin-1-yl)propanoate proper disposal procedures

In pharmaceutical synthesis and drug development, the safe handling and disposal of amine-bearing intermediates is a critical operational mandate. Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS 1182949-28-5) 1 is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical synthesis and drug development, the safe handling and disposal of amine-bearing intermediates is a critical operational mandate. Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS 1182949-28-5) 1 is a highly reactive piperazine derivative frequently utilized as its dihydrochloride salt (CAS 1803582-83-3) 2. Because this compound features both a hydrolyzable ester and a basic secondary amine, its disposal requires strict segregation and neutralization protocols to prevent exothermic reactions and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Quantitative Hazard Assessment

To design an effective disposal strategy, we must first analyze the physicochemical properties that dictate the compound's behavior in waste streams. Below is a summary of the critical data (utilizing the piperazine core scaffold as a proxy for environmental toxicity metrics).

PropertyValue / DescriptionCausality in Disposal
Chemical Name Methyl 2-methyl-2-(piperazin-1-yl)propanoateContains a hydrolyzable ester and a basic piperazine ring.
CAS Numbers 1182949-28-5 (Free Base) 1 1803582-83-3 (Dihydrochloride) 2The salt form dictates the initial pH of the waste stream and the necessity for basic quenching.
pKa (Piperazine core) ~5.33 and 9.73 3Exists primarily as a cation at physiological and environmental pH; strongly adsorbs to soil and clay 3.
Aquatic Toxicity Daphnia magna EC50: ~21 mg/L 4Moderately toxic to aquatic invertebrates; strictly prohibits drain disposal.

Mechanistic Causality in Waste Management (The "Why")

Do not treat this compound as generic organic waste. The structural features of Methyl 2-methyl-2-(piperazin-1-yl)propanoate demand specific handling due to three mechanistic realities:

  • Hydrolysis and Solvolysis: The methyl ester group is susceptible to hydrolysis in unbuffered aqueous waste streams, particularly at extreme pH levels. Hydrolysis yields methanol and 2-methyl-2-(piperazin-1-yl)propanoic acid. This alters the flammability and toxicity profile of the waste over time.

  • Exothermic Potential of the Dihydrochloride Salt: The dihydrochloride salt acts as a latent source of hydrochloric acid. If this salt is dumped directly into a central organic waste carboy containing basic residues (e.g., triethylamine or pyridine), it will trigger a rapid, exothermic acid-base neutralization. This can cause solvent boil-off, pressure buildup, and carboy rupture.

  • Environmental Fate: Piperazine derivatives have a low acute toxicity in humans but are moderately toxic to aquatic life 4. Because the amine nitrogens protonate at environmental pH, they form cations that persist in soil and resist standard wastewater treatment aeration processes 3.

Self-Validating Disposal Protocols

To ensure safety, every disposal action must include a validation step to confirm the chemical state before proceeding to the next phase.

Protocol A: Neutralization of Dihydrochloride Salt Waste

Use this protocol if the compound is in its dihydrochloride salt form or dissolved in an aqueous solution.

  • Step 1: Isolation. Transfer the acidic aqueous waste into a wide-mouth Erlenmeyer flask. Place the flask in a secondary containment tray within a certified chemical fume hood.

  • Step 2: Quenching. Slowly add an excess of 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise while stirring.

    • Causality: NaHCO3​ is a weak base that safely neutralizes the HCl equivalents without generating the excessive localized heat typical of strong bases like NaOH 5.

  • Step 3: Validation. Observe the solution for effervescence ( CO2​ gas evolution). Continue adding NaHCO3​ until bubbling completely ceases. Once still, use a broad-range pH indicator strip to verify the solution pH is between 6.5 and 8.0. If the pH is below 6.5, resume NaHCO3​ addition.

  • Step 4: Consolidation. Once validated, transfer the neutralized solution into the designated "Aqueous Basic/Amine Waste" carboy.

Protocol B: Disposal of Free Base in Organic Solvents

Use this protocol if the compound is the free base dissolved in reaction solvents.

  • Step 1: Segregation. Determine the primary solvent. Do not mix halogenated solvents (e.g., Dichloromethane) with non-halogenated solvents (e.g., Methanol, Ethyl Acetate).

  • Step 2: Transfer. Funnel the solution into the appropriate organic waste carboy.

  • Step 3: Validation. Verify the absence of phase separation or heat generation in the carboy 5 minutes after addition. Phase separation indicates improper mixing of aqueous/organic streams, which requires immediate EHS intervention.

Protocol C: Contaminated Consumables
  • Step 1: Collection. Place all contaminated weigh boats, gloves, and filter paper into a solid hazardous waste container lined with a heavy-duty bag 6.

  • Step 2: Validation. Ensure the container is sealed and labeled specifically with "Contains Piperazine Derivatives - Toxic to Aquatic Life" to guarantee it is routed for high-temperature incineration rather than landfilling.

Regulatory Logistics & Reverse Distribution (EPA/RCRA)

For research hospitals, pharmaceutical labs, and healthcare facilities, the disposal of this compound must align with the EPA's Management Standards for Hazardous Waste Pharmaceuticals 7.

  • Waste Classification: While piperazine derivatives are not typically P-listed (acute hazardous waste), they fall under characteristic hazardous waste regulations due to toxicity and potential corrosivity 7.

  • Reverse Distribution: If you possess unused, unexpired commercial stocks of this compound, they can be processed through a pharmaceutical reverse distributor [[8]](). However, any expired stock or reaction waste must be managed on-site as non-creditable hazardous waste and manifested for destruction by a licensed hazardous waste vendor 8.

Disposal Workflow Diagram

WasteDisposal Start Methyl 2-methyl-2-(piperazin-1-yl)propanoate Waste Stream CheckForm Determine Physical State & Salt Form Start->CheckForm Salt Dihydrochloride Salt (Aqueous/Solid) CheckForm->Salt FreeBase Free Base (Organic Solvent) CheckForm->FreeBase Consumables Contaminated PPE & Lab Consumables CheckForm->Consumables Neutralize Quench with 1M NaHCO3 (Self-Validating: pH 6.5-8.0) Salt->Neutralize OrganicWaste Organic Waste Stream (Halogenated/Non-Halogenated) FreeBase->OrganicWaste SolidWaste Solid Hazardous Waste (Incineration) Consumables->SolidWaste AqueousWaste Aqueous Amine Waste (No Drain Disposal) Neutralize->AqueousWaste

Figure 1: Decision tree for the segregation, neutralization, and disposal of piperazine ester waste.

References

  • methyl 2-methyl-2-(piperazin-1-yl)propanoate — Chemical Substance Information, NextSDS,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxY0cEQCJlvvDlMVbzIJATNK9fGPS4HTAVpAsQm3-xyAL6wg52cGtt26kLKB_HukkxSF5DOXTzzn9hEe3nPOZSzhGpakRnRNt28XkIpaBOAACDRMC1aekIoPVSWPRSvjb0A9lrGhfiRS43qp1cipTM5pdzgxA1ke6Yx8peTKzQLDBgZhR7JlhJZJzkVhJa2dRa]
  • methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride — Chemical Substance Information, NextSDS,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhNHUAgwkTELGKlya2xjsNQPK19JVIKmHs3p6ocqIds2ONXTXjKHMGKCtg6xD7PJOEPrG3veKpAZ2nK1pGkbPYMMpD7HXwmYLRS9iVVBsy4DvCpmBFXsINymlxxqXLZpMIyjGFFZa6w_EX-1RPvcC35Wxa5acxIxoonyaAL-dDR7KvlTplu0J1DTdDDziRCQjp0ODR8oFx6_Gc5QcLl5BIRw==]
  • Piperazine | C4H10N2 | CID 4837, PubChem - NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDEzpG-Pz3dpXPKDmqtdnFFEMH2SprUnxkztKhRFFl7iVSs3Xl2X6RK1BGPCB2fVK5TSi3Ni6zPel5QjFABK7Ry_1xDd1yg88XDRgBxWuikb1kxn6hSdVCu9syr5CHeCincZB2QMqRlx-0VLgurF0=]
  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 110-85-0 Chemical Name Piperazine, OECD,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr46kbNnpCJy060Up1FhrvLkucYdPk4CeuIW5oh7cddcpYbLDPHqQ_xOeQI_9UuVjTFcpm4_W4Vjbe2mGzZhmUz5VtFELW9eglShTASIOUIS8iOM2PIe0L1NlA0xSmLDwxuu5kSt7SRbk8Tm20jGVVIU7uBNzKyzEBfbbPQWubDzbj5uRCsguCspqEBIw-KQ==]
  • "Your Safer Source for Science Supplies" - Laboratory Chemical Disposal, Flinn Scientific / Finalsite,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqI4pXdMlVZh952Wq2z4BV37FYdrBY4Zqz0wHYI8rlw2MBQt1E9yY0Ln7N7nhNtZNEAaCoGsPDWDO2NWD3aKOljZUs9GixQiqNRZPFwT1qQMCZ0St6Xk82uK8P-KVskNPIsFUkizxnaM1cngHXZEwJ-nPi2caYBCN3XKZwZg5rMs9FSTiRALNeAYl_y5TVo6XGWdkuMoxAmeFMN-qzdu7nH7nPx7iIG5_sW1TMig==]
  • School Chemistry Laboratory Safety Guide, CPSC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7qWo1t5cE2WN61KOzmNDFTotAGcazlkdx2P3MyBaKqR4VuJ41MDILD1zGy77y_YTTbGwfWyVAEW4cf65ROeUSsZYp2Mt6OiXELtpGwr1Tr09ecwYAs-g2ZGqTU13wjz3zdUo3fzG-D60kMw==]
  • Management of Hazardous Waste Pharmaceuticals, US EPA,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJvPpGYGFnHXFNH8N8CfznVmz3OqkEgi6qMSmfqqgifCoHgGpkCMKMUBEKsiWXw4NNfyBypuWQTuoztnCeEdLRJQo_5M45njXVmZZR9pYZuGeYc3hzg_Vx3XPvLKapYeq2mP1dbfc3btlXSJvyYzsI8Xxlf-hKfrbnziozBipWh_yhAPIt]
  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?, Shipman & Goodwin LLP,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzNdYUKqoGrHJgoP2CUCGRqoAkZ15BDBcILNCVJcJF8SO5TQ1tHMR_cTQaL2GwwBYT-wqm-d9N12BY62ZGrtX8p4WoXg2b1I5y-1y4RV-UEII7ryQt08MXjbS1SdCBm3xdE8_ynBX_XPBHb-rhaB3PBELtF367a52006fXMxq2nUEcy3YicX4xUvRwfvr0bAYiXJVkNWofnPvJwoXGdTqbUzQVWwE4muX2dMPIEdpc7JEyrKmrPfytipZBexMdQQ9aIytP1Q==]

Sources

Handling

Personal protective equipment for handling Methyl 2-methyl-2-(piperazin-1-yl)propanoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system driven by the physiochemical properties of the specific molecule. Handling functionalized piperazines lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system driven by the physiochemical properties of the specific molecule. Handling functionalized piperazines like Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS 1182949-28-5) —or its dihydrochloride salt (CAS 1803582-83-3)—requires a mechanistic understanding of its hazards.

The piperazine core contains a secondary amine, making it a strong nucleophile and a moderate base capable of saponifying skin lipids and causing severe tissue damage[1]. Furthermore, the addition of the lipophilic methyl propanoate moiety enhances the molecule's ability to penetrate the lipid-rich stratum corneum of the skin. This dual-threat profile (corrosivity combined with enhanced dermal penetration) dictates a highly specific, multi-layered approach to Personal Protective Equipment (PPE) and operational handling[2].

Below is the definitive, field-proven guide for the safe handling, operational processing, and disposal of this compound.

Hazard Profile & PPE Causality Mapping

To build a robust defense, we must match our protective barriers to the specific mechanisms of the chemical's hazards. The dihydrochloride salt form reduces volatility but retains acute systemic toxicity and irritant properties[2].

Hazard ClassGHS CodeMechanistic CauseRequired PPE Mitigation
Acute Toxicity H302, H312, H332Systemic absorption via lipid-rich cellular membranes.Nitrile gloves (double-gloved), flame-resistant lab coat, full face shield for large volumes.
Skin Irritation / Burns H314, H315Amine basicity causes localized protein denaturation and lipid saponification.Extended-cuff chemical-resistant gloves (minimum 4 mil thickness).
Eye Irritation H318, H319Direct contact with corneal epithelium causes rapid tissue necrosis.Splash-proof, non-vented chemical goggles (safety glasses are insufficient).
Respiratory Sensitization H336Inhalation of sublimated vapor or fine crystalline dust causes CNS depression and asthma-like symptoms.N95/P100 particulate respirator (if handled outside a hood) or continuous-flow Fume Hood.
Glove Material Compatibility Analysis

Not all barriers are created equal. The ester and amine functionalities of this compound dictate strict material selections:

  • Nitrile (Optimal): High resistance to non-polar esters. Double-gloving is mandatory to mitigate mechanical micro-tears and provide a sacrificial outer layer.

  • Butyl Rubber (Situational): Excellent chemical resistance but reduces tactile dexterity. Recommended strictly for large-scale spill cleanup.

  • Latex (Unacceptable): Highly permeable to organic esters and free amines; provides a dangerous false sense of security.

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system . Every operational step includes a validation checkpoint to ensure the integrity of the safety workflow before proceeding to the next phase.

Step 1: Environmental Verification

  • Action: Activate the fume hood and verify the continuous flow monitor reads between 80–120 FPM (feet per minute).

  • Causality: Piperazine derivatives can form fine dusts that act as severe respiratory sensitizers[3]. Proper face velocity ensures aerosolized particles are captured before reaching the operator's breathing zone.

  • Validation: Do not proceed if the magnehelic gauge is outside the target zone or if the sash alarm is triggered.

Step 2: PPE Donning Sequence

  • Action: Don a flame-resistant lab coat, splash-proof chemical goggles, and two pairs of nitrile gloves.

  • Causality: The lipophilic nature of the ester accelerates dermal penetration. The outer glove acts as a sacrificial layer that can be stripped immediately upon suspected contamination[1].

  • Validation: Perform a visual and tactile inspection of both glove layers for micro-tears before touching the reagent bottle.

Step 3: Material Transfer

  • Action: Use a grounded, anti-static spatula to transfer the solid dihydrochloride salt. If handling the free base liquid, use a positive-displacement pipette.

  • Causality: Static discharge can ignite suspended organic dust clouds. Positive-displacement pipettes prevent the volatile amine from aerosolizing and contaminating the internal shaft of the pipette.

  • Validation: Inspect the exterior of the receiving vessel. If any stray powder/liquid is visible, wipe immediately with a damp cloth containing 1% acetic acid to neutralize the basic amine.

Step 4: Decontamination and Doffing

  • Action: Seal all primary containers. Remove the outer gloves inside the fume hood and dispose of them in a designated solid waste container. Wash hands immediately after removing the inner gloves.

  • Causality: Removing the outer gloves inside the hood prevents the migration of microscopic chemical dust to the general laboratory environment[3].

  • Validation: Hands must be washed with soap and water; do not rely solely on alcohol-based hand sanitizers, which can increase the dermal absorption of residual organic chemicals.

Emergency Response & Disposal Plan

Even with flawless execution, operational failures can occur. Immediate, mechanistically sound responses are required to prevent systemic exposure.

Spill Containment Protocol:

  • Evacuate and Isolate: Immediately clear the area. If the spill occurs outside a fume hood, personnel must don self-contained breathing apparatus (SCBA) or P100 respirators before re-entering[3].

  • Solid Spills: Do not dry sweep. Dry sweeping generates hazardous airborne dust[4]. Cover the spill with damp absorbent pads or use a HEPA-filtered vacuum explicitly designed for hazardous, combustible materials.

  • Liquid Spills (Free Base or Solution): Neutralize carefully with a weak acid (e.g., citric acid or dilute acetic acid). Why a weak acid? Reacting a strong acid (like HCl) with the free base generates excessive exothermic heat, potentially boiling the solvent and aerosolizing the toxic compound. Once neutralized, absorb with an inert material like vermiculite[1].

Waste Disposal Logistics:

  • Segregation: Keep all piperazine waste strictly segregated from strong oxidizing agents and acid chlorides, as they react violently[4].

  • Aqueous Waste: Neutralized aqueous solutions must be collected in properly labeled, high-density polyethylene (HDPE) containers. Piperazines can degrade certain polycarbonates over time, but HDPE is highly resistant to basic amines. Do not pour down the drain[3].

  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be disposed of via an approved hazardous waste contractor in accordance with local environmental regulations.

Safety Workflow Visualization

Safety_Workflow Start 1. Environmental Check Verify Hood Airflow (80-120 FPM) Donning 2. PPE Donning Double Nitrile Gloves, Goggles, Coat Start->Donning Handling 3. Material Handling Anti-static Tools / Closed System Donning->Handling SpillCheck Contamination or Spill Detected? Handling->SpillCheck Emergency Emergency Protocol Evacuate, Isolate, Neutralize SpillCheck->Emergency Yes Cleanup Standard Decontamination Wipe surfaces with 1% Acetic Acid SpillCheck->Cleanup No Doffing 4. Doffing & Disposal Remove outer gloves in hood, wash hands Emergency->Doffing Post-Incident Cleanup->Doffing

Workflow for the safe handling, spill response, and PPE doffing of piperazine derivatives.

References

  • 2 - NextSDS.

  • 3 - ChemicalBook.

  • 1 - Fisher Scientific.

  • 4 - Brigham Young University / Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2-(piperazin-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-2-(piperazin-1-yl)propanoate
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